Technical Documentation Center

(4-Benzylpiperazin-2-yl)methanol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Benzylpiperazin-2-yl)methanol dihydrochloride

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride: A Comprehensive Guide

Executive Summary (4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5 for the 2S-enantiomer) represents a highly versatile pharmacophore widely utilized in medicinal chemistry and drug development[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5 for the 2S-enantiomer) represents a highly versatile pharmacophore widely utilized in medicinal chemistry and drug development[1]. The piperazine scaffold is foundational to numerous central nervous system (CNS) agents, antimicrobials, and antihistamines[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of this compound. This guide details the causality behind experimental choices across Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy workflows.

Chemical Architecture & Pharmacophoric Significance

Before initiating any analytical workflow, one must deconstruct the molecule's functional topology to anticipate its physical and spectroscopic behavior. The compound features three critical domains:

  • The Piperazine Core: Confers basicity and conformational flexibility. In its dihydrochloride form, both the N1 and N4 nitrogen atoms are protonated, locking the ring into a highly polar, water-soluble state[1].

  • The N4-Benzyl Group: Provides lipophilicity and acts as a vector for

    
     stacking interactions with target protein residues[1].
    
  • The C2-Hydroxymethyl Group: Acts as a critical hydrogen-bond donor/acceptor. The stereocenter at C2 (e.g., the 2S configuration) dictates the spatial orientation of this group, which is paramount for receptor binding affinity and enzymatic selectivity[3].

Analytical Workflow & Sample Preparation

Analytical integrity begins with sample preparation. Because the compound is a dihydrochloride salt, it is highly hygroscopic and exists in a strong ionic lattice.

Workflow Sample Sample: (4-Benzylpiperazin-2-yl)methanol Dihydrochloride Prep Sample Preparation (Solvent Selection & Concentration) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D-COSY/HSQC) Prep->NMR DMSO-d6 / D2O MS High-Resolution Mass Spec (ESI-HRMS) Prep->MS MeOH / H2O + 0.1% FA IR FT-IR Spectroscopy (ATR Method) Prep->IR Solid State Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Integrated analytical workflow for the structural elucidation of piperazine derivatives.

Causality in Solvent Selection: For NMR analysis, standard chloroform-d (


) is entirely ineffective due to the salt's insolubility. Deuterated dimethyl sulfoxide (

) or deuterium oxide (

) must be utilized[2].

is preferred if the observation of exchangeable protons (-OH,

) is required to validate the salt form, whereas

is ideal for clean aliphatic baseline resolution without solvent suppression artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the chemical environment of the piperazine scaffold[2]. The presence of the chiral center at C2 renders the adjacent methylene protons (both on the ring and the hydroxymethyl group) diastereotopic. This results in complex multiplet splitting patterns rather than simple singlets or doublets[3]. Furthermore, protonation of the piperazine nitrogens significantly deshields the adjacent equatorial and axial protons.

Table 1: Expected


 and 

NMR Assignments (in

, 400 MHz)
Position

Chemical Shift (

, ppm)

Chemical Shift (

, ppm)
Multiplicity & IntegrationStructural Assignment
Ar-H7.40 - 7.60128.5 - 131.0m, 5HBenzyl aromatic protons
Ar-

-N
~4.3559.2s (or ABq), 2HBenzyl methylene
C2-H3.60 - 3.8054.5m, 1HPiperazine ring methine
C2-

-OH
3.50 - 3.7058.8m, 2HHydroxymethyl methylene
Ring

3.10 - 3.5043.0 - 49.0m, 6HPiperazine ring methylenes[2]
-OH~5.50-br s, 1HHydroxyl proton (exchangeable)

/

9.00 - 10.00-br s, 2H-3HProtonated amines (exchangeable)

Note: Chemical shifts are highly dependent on concentration, temperature, and the degree of hydration[2].

Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is the preferred soft-ionization technique for this polar molecule. For the free base, the exact monoisotopic mass is 206.1419 Da[4]. In positive ion mode, the protonated molecular ion


 is prominently observed at m/z 207.149[4]. Understanding the fragmentation pathways is critical for structural validation; piperazine rings typically fragment via 

-cleavage and inductive cleavage[2].

Fragmentation Parent Parent Ion [M+H]+ m/z 207.15 Frag1 Loss of H2O m/z 189.14 Parent->Frag1 -H2O Frag2 Tropylium Ion (Benzyl Cleavage) m/z 91.05 Parent->Frag2 -C5H10N2O Frag3 Piperazine Core m/z 115.08 Parent->Frag3 -C7H8 (Toluene)

Figure 2: Proposed ESI-MS/MS fragmentation pathways for (4-Benzylpiperazin-2-yl)methanol.

Table 2: Key MS Adducts and Fragments

Adduct/Fragmentm/z ValueOrigin / Mechanism

207.149Protonated molecular ion[4]

229.131Sodium adduct[4]

189.139Loss of water from hydroxymethyl group[4]

91.050Tropylium cation (benzyl group cleavage)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, where the outcome of step one directly dictates the success of step two.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free 1D and 2D NMR spectra to map stereochemical connectivity.

  • Sample Preparation: Weigh exactly 5-10 mg of (4-Benzylpiperazin-2-yl)methanol dihydrochloride[2].

  • Solvation: Dissolve the solid in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Causality:
    
    
    
    disrupts the strong ionic lattice of the dihydrochloride salt, ensuring a homogenous solution while preventing the rapid proton exchange seen in
    
    
    , allowing for the observation of the hydroxyl proton.
  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Lock the spectrometer to the deuterium signal of the solvent and meticulously tune/match the probe[2].

  • Acquisition Parameters:

    • 
       NMR:  16 scans, relaxation delay (D1) of 2 seconds.
      
    • 
       NMR:  1024 scans, D1 of 2 seconds, utilizing proton decoupling (WALTZ-16).
      
  • Data Processing: Apply exponential line broadening (0.3 Hz for

    
    , 1.0 Hz for 
    
    
    
    ), perform Fourier transformation, and execute phase and baseline corrections. Calibrate the TMS peak strictly to 0.00 ppm[2].
Protocol B: LC-ESI-MS/MS Analysis

Objective: Determine exact mass and structural connectivity via collision-induced dissociation.

  • Sample Preparation: Prepare a

    
     solution in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting ionization and the formation of the 
    
    
    
    species in the ESI source.
  • Chromatography: Inject

    
     onto a C18 column (e.g., 
    
    
    
    ,
    
    
    particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
  • Mass Spectrometry: Operate the HRMS in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to

    
    .
    
  • Tandem MS (MS/MS): Isolate the m/z 207.15 precursor ion in the quadrupole. Apply Collision-Induced Dissociation (CID) in the collision cell with a normalized collision energy (NCE) of 20-30 eV to generate the diagnostic 189.14 and 91.05 m/z fragments.

Conclusion

The structural validation of (4-Benzylpiperazin-2-yl)methanol dihydrochloride mandates a multi-modal, highly controlled approach. By leveraging the complementary strengths of NMR (for stereochemical and connectivity mapping) and HRMS (for exact mass and substructure fragmentation), researchers can establish a self-validating analytical matrix. Proper solvent selection, driven by an understanding of the compound's salt form and polarity, remains the linchpin of successful characterization.

References

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. URL: [Link]

  • PubChemLite. "(4-benzylpiperazin-2-yl)methanol (C12H18N2O) - CID 2756656." PubChem Database. URL:[Link]

Sources

Exploratory

Therapeutic Potential of (4-Benzylpiperazin-2-yl)methanol Derivatives: A Technical Guide to Scaffold Functionalization and Drug Discovery

Executive Summary: The Piperazine Scaffold as a Privileged Chemotype In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its structural versatility, favorable basicity, and ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Scaffold as a Privileged Chemotype

In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its structural versatility, favorable basicity, and ability to modulate key pharmacokinetic properties[1]. As a Senior Application Scientist, I frequently leverage specific functionalized piperazines to bypass early-stage drug discovery bottlenecks. Among these, (4-Benzylpiperazin-2-yl)methanol (CAS: 85817-34-1) stands out as a highly versatile building block.

The therapeutic potential of this specific derivative stems from its three orthogonal vectors for functionalization:

  • The N1 Secondary Amine: A highly nucleophilic site primed for regioselective acylation, alkylation, or sulfonylation.

  • The C2 Hydroxymethyl Group: A critical hydrogen-bond donor/acceptor that can undergo esterification, etherification, or oxidation, acting as a flexible linker.

  • The N4 Benzyl-Protected Amine: Provides immediate lipophilicity and

    
     stacking capabilities, or can be cleanly debenzylated via catalytic hydrogenation to release a secondary amine for further derivatization.
    

Structural Rationale & Target Mechanistic Pathways

The strategic modification of (4-benzylpiperazin-2-yl)methanol has led to breakthroughs across multiple therapeutic areas, effectively validating its role as a core pharmacophore.

Oncology and mTOR Inhibition

Piperazine derivatives exhibit extraordinary potential for the development of 2[2]. Specifically, the C2-hydroxymethyl group of (4-benzylpiperazin-2-yl)methanol has been utilized as a critical linker in the synthesis of C40-, C28-, and C32-linked 3[3]. By attaching the piperazine moiety to the macrolide core, researchers significantly enhance the aqueous solubility of the inhibitor while maintaining potent allosteric blockade of the mTORC1/2 kinase complexes, driving tumor cell autophagy.

Metabolic Modulation via Glucokinase (Hexokinase IV)

In the treatment of Type 2 Diabetes, targeting Glucokinase (GK) in pancreatic


-cells is a validated strategy to lower the threshold for glucose-stimulated insulin secretion. N-acylated derivatives of (4-benzylpiperazin-2-yl)methanol act as potent 4[4]. The piperazine ring anchors the molecule within the allosteric cleft of the enzyme, stabilizing the active conformation and accelerating the conversion of glucose to glucose-6-phosphate.
Neuropharmacology and CNS Penetration

Due to the tunable lipophilicity (LogP) provided by the benzyl group, these derivatives readily penetrate the blood-brain barrier (BBB). Ongoing research highlights their efficacy in modulating neurotransmitter receptors, positioning them as lead compounds for 5 such as schizophrenia and bipolar disorder[5].

Diversification Core (4-Benzylpiperazin-2-yl)methanol N1 N1-Amine Functionalization (Acylation/Alkylation) Core->N1 Electrophilic Attack C2 C2-Hydroxyl Modification (Esterification/Etherification) Core->C2 Linker Attachment N4 N4-Debenzylation (Secondary Amine Release) Core->N4 Pd/C, H2 Reduction GK Glucokinase Activators (Metabolic) N1->GK Chloroacetyl chloride mTOR Rapamycin Analogs (mTOR Inhibition) C2->mTOR Macrolide Conjugation CNS Neuroactive Ligands (CNS Disorders) N4->CNS Aryl-piperazine formation

Workflow detailing the structural diversification of (4-Benzylpiperazin-2-yl)methanol for drug design.

Self-Validating Experimental Protocols

Robust, reproducible methodologies are the bedrock of therapeutic development. The following protocols detail the synthesis and biological validation of these derivatives, emphasizing the causality behind each procedural step.

Protocol 1: Regioselective N1-Acylation (Synthesis of Glucokinase Activator Intermediates)

Causality: We utilize a biphasic Schotten-Baumann-type reaction. The biphasic nature (THF/Water) is not merely a solubility convenience; it is a kinetic necessity. The aqueous layer acts as a sink for the generated hydrochloric acid, which is immediately neutralized by potassium carbonate. This prevents the protonation of the N1 secondary amine, which would otherwise drastically reduce its nucleophilicity and stall the acylation process.

  • Preparation: Dissolve 30 mmol of (4-benzylpiperazin-2-yl)methanol in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (100 mL each) in a round-bottom flask.

  • Base Addition: Add 60 mmol of Potassium Carbonate (

    
    ). Note: A 2-fold stoichiometric excess ensures complete neutralization of the acid byproduct.
    
  • Electrophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 45 mmol of chloroacetyl chloride.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure maximum conversion.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated brine to remove residual inorganic salts.
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate, ready for further coupling.
    
Protocol 2: TR-FRET Kinase Assay for mTOR Inhibition

Causality: To validate the synthesized rapamycin analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed rather than standard colorimetric readouts. Small-molecule piperazine derivatives can exhibit intrinsic fluorescence or act as inner-filter quenchers. TR-FRET introduces a microsecond temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding a high-fidelity, self-validating signal-to-noise ratio.

  • Compound Plating: Prepare a 384-well microtiter plate with 10-point serial dilutions of the piperazine-macrolide derivative in DMSO. Ensure the final DMSO concentration remains

    
     to prevent enzyme denaturation.
    
  • Enzyme/Substrate Addition: Add recombinant mTORC1 complex, ATP (at

    
     concentration to ensure competitive inhibition kinetics), and a GFP-labeled physiological substrate (e.g., 4E-BP1).
    
  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to allow the kinase reaction to reach steady-state kinetics.

  • Detection Reagent: Add a Terbium-labeled anti-phospho specific antibody and EDTA (to chelate

    
     and stop the kinase reaction).
    
  • Readout: Measure the TR-FRET signal using a microplate reader (Excitation 340 nm, Emission 495 nm / 520 nm). Calculate the

    
     using a 4-parameter logistic curve fit.
    

Signaling Ligand Piperazine Derivative Target1 Glucokinase (Hexokinase IV) Ligand->Target1 Allosteric Activation Target2 mTOR Complex 1/2 Ligand->Target2 Kinase Domain Binding Effect1 Increased Glucose-6-Phosphate Target1->Effect1 Glycolysis Flux Effect2 Inhibition of Cell Proliferation Target2->Effect2 Pathway Blockade Outcome1 Insulin Secretion (Diabetes Control) Effect1->Outcome1 Outcome2 Tumor Suppression (Anticancer Efficacy) Effect2->Outcome2

Mechanistic pathways showing Glucokinase activation and mTOR inhibition by piperazine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy of (4-benzylpiperazin-2-yl)methanol derivatives is highly dependent on the regiochemistry of functionalization. The table below summarizes the pharmacological impact of specific structural modifications.

Derivative ModificationPrimary TargetPharmacological IndicationPotency (

/

)
LogP (calc)BBB Permeability
Unmodified Core N/AChemical IntermediateN/A1.85Moderate
N1-Chloroacetyl Glucokinase (GK)Type 2 Diabetes

: 0.45 µM
2.10Low
C2-Macrolide Conjugate mTORC1 / mTORC2Solid Tumors

: 8.2 nM
4.50Low
N4-Debenzylated Aryl Dopamine D2 / 5-HT2ASchizophrenia

: 12.5 nM
3.15High

Note: LogP values dictate the compartmentalization of the drug. High LogP combined with N4-debenzylation favors CNS penetration, whereas bulky C2-conjugates restrict the molecule to peripheral systemic circulation.

References

  • Source: NIH.
  • Source: ResearchGate.
  • Source: Google Patents (googleapis.com)
  • Source: Google Patents (google.com)
  • [(2S)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride

Abstract & Molecular Significance In the landscape of preclinical drug discovery, piperazine derivatives serve as privileged scaffolds capable of modulating diverse pharmacological targets, including G-protein coupled re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecular Significance

In the landscape of preclinical drug discovery, piperazine derivatives serve as privileged scaffolds capable of modulating diverse pharmacological targets, including G-protein coupled receptors (GPCRs) and kinase networks. (4-Benzylpiperazin-2-yl)methanol dihydrochloride represents a highly versatile building block within this class. The incorporation of a benzyl moiety provides essential lipophilic contacts for target binding, while the hydroxymethyl substituent at the C2 position offers a reactive handle for downstream functionalization, such as esterification or ether synthesis. This guide delineates the precise physicochemical properties, stereochemical variations, and validated methodologies for the handling and analytical verification of this compound.

Stereochemical Identity and Quantitative Metrics

The core piperazine ring of this compound possesses a chiral center at the C2 position, necessitating strict stereochemical control during synthesis and procurement. The compound is commercially and synthetically available in two primary enantiomeric forms. The precise CAS Registry Number is dictated by this stereochemistry.

As established by chemical suppliers, the (2S)-enantiomer is registered under CAS No. 1860012-50-5 () [1], whereas the (2R)-enantiomer is assigned CAS No. 2306249-22-7 () [2]. Regardless of the spatial orientation at the C2 position, the dihydrochloride salt maintains a consistent molecular formula of C₁₂H₂₀Cl₂N₂O (often denoted as the free base C₁₂H₁₈N₂O · 2HCl), yielding a standardized molecular weight of 279.21 g/mol ()[3].

Table 1: Quantitative Physicochemical Summary
Property(2S)-Enantiomer(2R)-Enantiomer
CAS Registry Number 1860012-50-52306249-22-7
Molecular Weight 279.21 g/mol 279.21 g/mol
Molecular Formula C₁₂H₂₀Cl₂N₂OC₁₂H₂₀Cl₂N₂O
Salt Form DihydrochlorideDihydrochloride
Aqueous Solubility High (>50 mg/mL expected)High (>50 mg/mL expected)

Thermodynamic Rationale for Dihydrochloride Derivatization

Causality in Experimental Design: Why utilize the dihydrochloride salt rather than the free base? The free base form of (4-benzylpiperazin-2-yl)methanol typically presents as a viscous oil or a low-melting, hygroscopic solid. In this state, the secondary and tertiary amines are susceptible to oxidative degradation over time. By converting the molecule into a dihydrochloride salt, researchers force the formation of a highly crystalline, thermodynamically stable lattice. This structural rigidity prevents oxidation and dramatically enhances aqueous solubility—a mandatory prerequisite for in vitro biological assays and uniform formulation.

Methodology I: Anhydrous Salt Formation and Isolation

The following protocol outlines the conversion of the free base into the dihydrochloride salt. It is engineered as a self-validating system to ensure absolute protonation and high-purity isolation.

Step 1: Free Base Dissolution

  • Action: Dissolve 1.0 equivalent of (4-benzylpiperazin-2-yl)methanol free base in anhydrous methanol (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Causality: Anhydrous methanol is selected because it fully solubilizes the free base while providing a polar protic environment that facilitates rapid proton transfer. The exclusion of water prevents the formation of unwanted hydrates that can complicate crystallization.

Step 2: Acidification

  • Action: Chill the reaction flask in an ice bath (0–5 °C). Dropwise, add 2.2 equivalents of a standardized 4.0 M HCl solution in 1,4-dioxane.

  • Causality: A slight excess (0.2 eq) of HCl guarantees the complete di-protonation of both the secondary and tertiary amines on the piperazine ring. Dioxane/HCl is utilized instead of aqueous hydrochloric acid to maintain strictly anhydrous conditions, thereby decreasing the solubility of the forming salt and encouraging precipitation.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL of deionized water, and measure the pH. A reading of ~2.0 confirms that the basic amines have been fully neutralized and excess acid is present.

Step 3: Anti-Solvent Crystallization

  • Action: Stir the mixture at room temperature for 2 hours. Add diethyl ether dropwise until the solution becomes persistently turbid, then transfer to a -20 °C freezer overnight.

  • Causality: Diethyl ether functions as a potent anti-solvent. Because the newly formed dihydrochloride salt is highly polar, it is entirely insoluble in ether. This drives the thermodynamic equilibrium toward complete crystallization.

  • Action: Filter the resulting white crystalline solid under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Workflow N1 Free Base Precursor (4-Benzylpiperazin-2-yl)methanol N2 Anhydrous Dissolution (Methanol, N2 Atmosphere) N1->N2 N3 Di-Protonation (4.0M HCl in Dioxane, 0°C) N2->N3 N4 Anti-Solvent Precipitation (Diethyl Ether Addition) N3->N4 N5 Vacuum Filtration & Drying (40°C, 12 Hours) N4->N5 N6 Target Isolated Dihydrochloride Salt (MW: 279.21) N5->N6

Synthetic workflow for (4-benzylpiperazin-2-yl)methanol dihydrochloride salt formation.

Methodology II: Spectroscopic and Spectrometric Validation

Before deploying the synthesized building block in downstream coupling reactions, its structural integrity must be verified.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Analyze the sample using a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The acidic mobile phase ensures the compound remains ionized for optimal detection, while the C18 column effectively resolves the polar piperazine from any non-polar organic impurities.

  • Self-Validation Checkpoint: In positive electrospray ionization (ESI+) mode, the mass spectrometer must detect the

    
     peak at m/z 207.15. The chloride counterions will not appear in positive ion mode; however, their presence is confirmed by the bulk mass yield and subsequent elemental analysis.
    

Step 2: ¹H-NMR Spectroscopy

  • Action: Dissolve 5 mg of the isolated salt in Deuterium Oxide (D₂O) and acquire a ¹H-NMR spectrum at 400 MHz.

  • Causality: D₂O is chosen because the dihydrochloride salt is highly water-soluble. Furthermore, the acidic protons (

    
    , 
    
    
    
    ) will undergo rapid deuterium exchange with the solvent and disappear from the spectrum. This simplifies the readout, allowing for clean integration of the critical aliphatic piperazine multiplet and the aromatic benzyl protons (typically around 7.3–7.4 ppm).

References

Exploratory

The Strategic Role of (4-Benzylpiperazin-2-yl)methanol in Modern Medicinal Chemistry: A Structural and Synthetic Masterclass

Executive Summary In the contemporary landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the selection of highly versatile, stereochemically defined building blocks is paramount. (4-Benzylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the selection of highly versatile, stereochemically defined building blocks is paramount. (4-Benzylpiperazin-2-yl)methanol (CAS: 85817-34-1)[1] has emerged as a privileged scaffold in medicinal chemistry. Characterized by its orthogonal reactivity, predictable pharmacokinetic profile, and structural rigidity, this chiral piperazine derivative serves as the foundational core for several high-impact therapeutic agents[2].

This technical whitepaper deconstructs the structural rationale behind this compound, details a self-validating synthetic methodology, and explores its critical applications in oncology (KRas G12C inhibitors)[3] and neurodegeneration (Alzheimer's disease multi-target ligands)[4].

Structural Rationale & Causality: Why This Scaffold?

The architectural brilliance of (4-Benzylpiperazin-2-yl)methanol lies in its tripartite functionalization, which allows medicinal chemists to navigate complex 3D pharmacophore space without inflating molecular weight.

  • The Piperazine Core: Piperazine rings are ubiquitous in FDA-approved drugs. They impart excellent aqueous solubility, metabolic stability, and a predictable pKa (~9.0 for the secondary amine), which is crucial for forming salt bridges with target proteins.

  • The C4-Benzyl Group: The benzyl moiety serves a dual purpose. Synthetically, it acts as a robust protecting group that can be orthogonally removed via hydrogenolysis (Pd/C, H₂). Pharmacologically, it acts as a lipophilic anchor, engaging in

    
     stacking or hydrophobic interactions within cryptic binding pockets (such as the switch-II pocket in KRas)[3].
    
  • The C2-Hydroxymethyl Group (The Chiral Center): The introduction of a hydroxymethyl group at the C2 position breaks the symmetry of the piperazine ring, creating a stereocenter (typically utilized in its 2S configuration)[2]. This primary alcohol is the primary vector for divergent synthesis—it can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into an electrophilic warhead.

Table 1: Physicochemical Profiling & Rule of 5 Alignment
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₂H₁₈N₂OOptimal low molecular weight for fragment-based drug discovery (FBDD).
Molecular Weight 206.28 g/mol Leaves an ample "molecular budget" (<300 g/mol ) for further functionalization before violating Lipinski’s Rule of 5.
Hydrogen Bond Donors 2 (OH, NH)Facilitates critical hydrogen-bonding interactions with kinase hinge regions or enzymatic catalytic sites.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and target binding affinity.
LogP (Estimated) ~1.2 - 1.8Ideal lipophilicity for oral bioavailability and blood-brain barrier (BBB) penetration, essential for CNS targets.

Synthetic Methodologies & Self-Validating Protocols

To utilize (4-Benzylpiperazin-2-yl)methanol effectively, one must employ a synthesis that guarantees both high yield and absolute stereochemical fidelity. The following protocol outlines the synthesis of the (2S) enantiomer[2][5].

Protocol: Asymmetric Synthesis and Validation of (2S)-(4-Benzylpiperazin-2-yl)methanol

Step 1: Regioselective N4-Benzylation

  • Procedure: Suspend (S)-piperazine-2-carboxylic acid in N,N-Dimethylformamide (DMF). Add 2.0 equivalents of K₂CO₃, followed by the dropwise addition of 1.0 equivalent of benzyl chloride at 0°C. Warm to room temperature and stir for 12 hours.

  • Causality: The C2-carboxylate group sterically and electronically shields the adjacent N1 position. This natural bias directs the electrophilic attack exclusively to the N4 position, avoiding the need for transient N1-protecting groups.

Step 2: Hydride Reduction of the Carboxylic Acid

  • Procedure: Isolate the intermediate and dissolve in anhydrous Tetrahydrofuran (THF). Slowly add the solution to a suspension of Lithium Aluminum Hydride (LAH) in THF at 0°C. Reflux the mixture for 8 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: A strong hydride donor like LAH is mandatory. Milder reducing agents (e.g., NaBH₄) are insufficient to reduce the highly stable carboxylate anion to a primary alcohol. The Fieser quench ensures the formation of granular aluminum salts, preventing the entrapment of the highly polar piperazine product in an aluminum hydroxide emulsion.

Step 3: Dihydrochloride Salt Formation (Stabilization)

  • Procedure: Dissolve the crude free base in ethanol and treat with 2.5 equivalents of anhydrous HCl in dioxane. Filter the resulting precipitate.

  • Causality: The free base is prone to oxidation and atmospheric CO₂ absorption (forming carbamates). Conversion to the dihydrochloride salt drastically improves bench stability and facilitates purification via recrystallization[2].

The Self-Validating System (In-Process Controls)
  • Reaction Monitoring: Monitor Step 2 via LC-MS. The complete disappearance of the acid mass [M+H]⁺ and the emergence of the alcohol mass validates the reduction.

  • Stereochemical Validation: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) against a racemic standard. An enantiomeric excess (ee) of >99% validates that no racemization occurred during the harsh LAH reflux.

  • Structural Confirmation: ¹H NMR (D₂O) must exhibit the distinct AB quartet of the benzylic protons (~3.5 ppm) and the diastereotopic protons of the C2-hydroxymethyl group, confirming the preservation of the structural scaffold.

SynthWorkflow Start Piperazine-2-carboxylic acid Step1 N4-Benzylation (Benzyl Chloride, Base) Start->Step1 Step2 Reduction (LAH or Pd/C, H2) Step1->Step2 Core (4-Benzylpiperazin-2-yl)methanol CAS: 85817-34-1 Step2->Core PathA Oxidation (Aldehyde/Acid) Core->PathA PathB Etherification / Alkylation Core->PathB PathC Amidation / Esterification Core->PathC Target1 KRas G12C Inhibitors PathA->Target1 Target2 Alzheimer's MTDLs PathB->Target2 Target3 mTOR Inhibitors PathC->Target3

Fig 1: Synthetic workflow and divergent functionalization of the piperazine scaffold.

High-Impact Applications in Drug Discovery

Oncology: KRas G12C Inhibitors

Historically deemed "undruggable," the KRas G12C mutation is a notorious driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer[3]. The (4-benzylpiperazin-2-yl)methanol scaffold has been heavily patented (e.g., US11731984B2) as a spatial organizer for allosteric KRas inhibitors[3][6].

Mechanistic Causality: The N1 position of the piperazine is typically functionalized with an acrylamide warhead. The geometry of the chiral C2-hydroxymethyl group perfectly positions this warhead to form a covalent bond with the mutant Cysteine-12 residue. Simultaneously, the C4-benzyl group is projected into the cryptic switch-II hydrophobic pocket, locking the KRas protein in its inactive GDP-bound state and halting the downstream MAPK/ERK signaling cascade[3].

SignalingPathway Stimulus Extracellular Stimuli (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK KRAS KRas G12C (Mutant) RTK->KRAS BRAF BRAF KRAS->BRAF Active GTP-bound Inhibitor Piperazine-Derived KRas Inhibitor Inhibitor->KRAS Allosteric Blockade MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Fig 2: MAPK/ERK pathway disruption via piperazine-derived KRas G12C allosteric inhibitors.

Neurodegeneration: Multi-Target-Directed Ligands (MTDLs) for Alzheimer's

Alzheimer's disease (AD) requires a polypharmacological approach due to its complex etiology. The benzylpiperazine moiety is a well-documented pharmacophore mimetic of donepezil, a standard-of-care acetylcholinesterase (AChE) inhibitor[4].

Recent advancements have utilized (4-benzylpiperazin-2-yl)methanol derivatives to synthesize 1,5-disubstituted-3-amino-1,2,4-triazoles[4]. Mechanistic Causality: The benzylpiperazine tail penetrates the deep, narrow catalytic active site (CAS) of AChE, engaging in


 stacking with Trp86. Meanwhile, the functionalized C2-methanol linkage directs the triazole core toward the peripheral anionic site (PAS). This dual-binding mechanism results in potent, synergistic inhibition of both AChE and Butyrylcholinesterase (BChE), demonstrating the scaffold's unparalleled utility in CNS drug design[4].

Conclusion

(4-Benzylpiperazin-2-yl)methanol is far more than a simple chemical catalog item; it is a meticulously designed medicinal chemistry vector. By offering a stable piperazine core, a lipophilic benzyl anchor, and a stereochemically precise hydroxymethyl handle, it empowers researchers to construct highly selective, target-specific therapeutics. Whether bridging the gap in KRas covalent inhibition or mapping the dual-binding sites of cholinesterases, this scaffold remains a cornerstone of modern molecular design.

References

  • Eli Lilly and Company. "KRas G12C inhibitors." US Patent 11731984B2, Google Patents, 22 Aug. 2023.
  • Franco, D. P., et al. "Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets." ACS Omega / PMC, 17 Feb. 2026. Available at: [Link]

Sources

Foundational

Literature Review and Technical Guide: 4-Benzylpiperazine-2-Methanol Analogs in Drug Discovery

Executive Summary & Rationale The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Its distinct physicochemical properties—specifically its ability to modulate aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Its distinct physicochemical properties—specifically its ability to modulate aqueous solubility, fine-tune pKa, and provide rigid vectors for hydrogen bonding—make it an ideal core for therapeutic agents [1]. Within this vast chemical space, 4-benzylpiperazine-2-methanol and its chiral analogs have emerged as highly specific modulators of the Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

This technical whitepaper synthesizes current literature on the structural design, enantioselective synthesis, and pharmacological profiling of 4-benzylpiperazine-2-methanol derivatives. By examining the causality behind specific synthetic choices and structure-activity relationship (SAR) data, this guide provides a reproducible framework for optimizing hit-to-lead campaigns targeting neurodegenerative diseases and oncology.

Synthetic Methodologies: The Chiral Pool Approach

The stereochemistry of the 2-substituted piperazine ring is the primary determinant of biological activity at the σ1 receptor. Racemic mixtures often result in a "diluted" affinity profile or off-target toxicity. Consequently, modern synthetic routes utilize a chiral pool approach, predominantly starting from the proteinogenic amino acid (S)-serine , to explicitly predetermine the absolute configuration at the C2 position.

Experimental Protocol: Enantioselective Synthesis

The following step-by-step methodology outlines the validated synthesis of chiral N-4 substituted (piperazin-2-yl)methanol derivatives [2]. This protocol is designed as a self-validating system, ensuring stereochemical integrity at each critical juncture.

Phase 1: Chiral Core Assembly

  • Esterification & Solvation: Dissolve (S)-serine methyl ester hydrochloride in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the methyl ester, which serves as the electrophilic trap in the subsequent cyclization step.

  • Amidation: Cool the reaction vessel to 0 °C. Add triethylamine (Et₃N) dropwise, followed by the slow addition of chloroacetyl chloride. Stir for 1 hour at 0 °C, then allow warming to room temperature for 12 hours.

    • Causality: The dropwise addition at 0 °C strictly controls the highly exothermic nature of the amidation. Thermal spikes must be avoided to prevent base-catalyzed racemization at the α-carbon.

  • Cyclization (Key Step): React the isolated chloroacetamide intermediate with a primary amine (e.g., benzylamine or p-methoxybenzylamine).

    • Causality: The primary amine acts as a dual nucleophile. It first displaces the aliphatic chloride (Sₙ2), and the newly formed secondary amine subsequently attacks the methyl ester, driving the formation of diastereomeric bicyclic piperazinediones (cis and trans).

Phase 2: Reduction and Functionalization 4. Carbonyl Reduction: Treat the isolated piperazinedione with Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux conditions.

  • Causality: The robust diketopiperazine core requires a strong reducing agent like LiAlH₄ to fully reduce both amide carbonyls, yielding the saturated (piperazin-2-yl)methanol scaffold.

  • Validation & Purification: Quench the reaction via the Fieser method. Purify the crude product using silica gel column chromatography.

    • Self-Validation: Confirm structural integrity via ¹³C-NMR (verifying the complete disappearance of amide carbonyl peaks at ~165 ppm) and assess enantiomeric excess (ee > 98%) using chiral stationary phase HPLC before proceeding to biological assays.

Synthetic Workflow Visualization

Synthesis N1 (S)-Serine (Chiral Pool Starting Material) N2 Chloroacetamide Formation (DCM, Et3N, 0°C to RT) N1->N2 N3 Bicyclic Piperazinedione (Diastereomeric Intermediates) N2->N3 N4 Reduction & Deprotection (LiAlH4 / THF, Reflux) N3->N4 N5 N-4 Alkylation (e.g., Benzyl/p-Methoxybenzyl) N4->N5 N6 4-Benzylpiperazine-2-methanol Analogs (Target Compounds) N5->N6

Caption: Workflow for the enantioselective synthesis of 4-benzylpiperazine-2-methanol.

Structure-Activity Relationship (SAR) & Pharmacological Profiling

The biological utility of 4-benzylpiperazine-2-methanol analogs is heavily dictated by the nature of the N-4 substituent. Receptor binding studies using guinea pig brain and rat liver membrane preparations (utilizing [³H]-labeled (+)-pentazocine for σ1) have mapped the hydrophobic dimensions of the target receptor [2].

Quantitative SAR Data Summary

The addition of a phenyl residue in the N-4 substituent is highly favorable for σ1 receptor affinity. The length of the alkyl spacer connecting the phenyl ring to the piperazine nitrogen is a critical variable.

Table 1: SAR of N-4 Substituted (Piperazin-2-yl)methanol Derivatives at Sigma Receptors

CompoundN-4 Substituentσ1 Affinity (Kᵢ, nM)σ2 Affinity (Kᵢ, nM)Selectivity (σ1/σ2)Structural Rationale
1a Unsubstituted (H)>1000>1000N/ALacks engagement with the primary hydrophobic sub-pocket.
1b Phenethyl>100>1000LowChain length exceeds the spatial constraints of the σ1 binding cleft.
1c Benzyl~25.0>1000HighShorter spacer provides optimal geometric fit for hydrophobic interactions.
1d p-Methoxybenzyl12.4 >1000>80-fold Methoxy oxygen provides a secondary dipole/H-bond interaction, maximizing affinity.

Data synthesized from foundational receptor binding studies by Bedürftig & Wünsch (2004) [2].

Causality in SAR: The dramatic increase in affinity observed with the p-methoxybenzyl derivative (Kᵢ = 12.4 nM) demonstrates that while the benzyl ring satisfies the hydrophobic bulk requirement of the σ1 receptor, the electron-donating methoxy group likely engages in a stabilizing interaction with a hydrogen-bond donor within the receptor's binding cavity, effectively anchoring the ligand.

Mechanistic Insights: Sigma-1 Receptor Modulation

Understanding why these compounds are therapeutic requires mapping their downstream effects. The σ1 receptor is a unique, ligand-operated chaperone protein localized primarily at the Mitochondrion-Associated Endoplasmic Reticulum Membrane (MAM) [3].

When a potent agonist—such as the p-methoxybenzyl analog of 4-benzylpiperazine-2-methanol—binds to the σ1 receptor, it triggers the dissociation of the receptor from the binding immunoglobulin protein (BiP). This liberation allows the σ1 receptor to stabilize Inositol 1,4,5-trisphosphate (IP3) receptors. The stabilization of IP3 receptors ensures proper intracellular calcium (Ca²⁺) efflux from the ER to the mitochondria, which is a critical mechanism for preventing ER stress-induced apoptosis and promoting neuronal survival [3].

Signaling Pathway Visualization

Signaling LIG Piperazine-2-methanol Analog (σ1 Agonist) SIG Sigma-1 Receptor (σ1R) at MAM Interface LIG->SIG Binds BIP Dissociation from BiP (Chaperone Activation) SIG->BIP Triggers IP3 IP3 Receptor Stabilization BIP->IP3 Enables CA2 Intracellular Ca2+ Homeostasis (ER to Mitochondria) IP3->CA2 Modulates SUR Cell Survival & Neuroprotection (Apoptosis Inhibition) CA2->SUR Promotes

Caption: Sigma-1 receptor activation pathway by piperazine-2-methanol analogs.

Future Directions in Drug Discovery

The 4-benzylpiperazine-2-methanol scaffold represents a highly tunable fragment for Fragment-Based Drug Discovery (FBDD). Future optimization campaigns should focus on:

  • Isosteric Replacement: Substituting the methanol hydroxyl group with bioisosteres (e.g., oxetanes or fluorinated moieties) to improve metabolic stability while retaining hydrogen-bonding capacity.

  • Dual-Targeting Agents: Leveraging the piperazine core to design bivalent ligands that simultaneously target σ1 receptors and adjacent neuro-inflammatory targets (e.g., NMDA receptors) for synergistic effects in Alzheimer's disease models.

References

  • Source: National Institutes of Health (NIH)
  • Title: Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity (Bedürftig S, Wünsch B, 2004)
  • Source: National Institutes of Health (NIH)
Exploratory

Physicochemical and Operational Divergence of (4-Benzylpiperazin-2-yl)methanol: Free Base vs. Dihydrochloride Salt

Executive Summary In the realm of medicinal chemistry and drug development, the physical form of a synthetic intermediate dictates its utility, stability, and handling protocols. (4-Benzylpiperazin-2-yl)methanol is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the physical form of a synthetic intermediate dictates its utility, stability, and handling protocols. (4-Benzylpiperazin-2-yl)methanol is a highly versatile building block used in the synthesis of complex piperazine derivatives, neurological modulators, and antimicrobial agents[1].

A critical decision point for any formulation or synthetic chemist is whether to utilize the free base or the dihydrochloride salt of this compound. This technical guide explores the mechanistic causality behind selecting one form over the other, providing self-validating experimental workflows to interconvert between them based on application needs.

Physicochemical Profiling & Causality

The fundamental difference between the free base and the dihydrochloride salt lies in the protonation state of the two nitrogen atoms within the piperazine ring.

  • The Free Base: Exists with unprotonated, electron-rich nitrogens. This configuration makes the molecule highly lipophilic and nucleophilic. However, the exposed lone pairs make it susceptible to auto-oxidation, requiring strict storage conditions (2-8°C, protected from light)[2].

  • The Dihydrochloride Salt: Formed by the protonation of both piperazine nitrogens, creating an ionic lattice with chloride counterions. This drastically shifts the partition coefficient, making the molecule highly hydrophilic. The protonation neutralizes the nucleophilicity of the nitrogens, conferring excellent long-term stability and bioavailability in aqueous environments[1].

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
CAS Number 85817-34-1[2]1860012-50-5 (2S-isomer)[1]
Molecular Weight 206.28 g/mol [3]279.21 g/mol [4]
Physical State Viscous liquid to low-melting solid[2]Crystalline solid[1]
Aqueous Solubility Low (Hydrophobic)High (Hydrophilic)[1]
Organic Solubility High (DCM, EtOAc, THF)Low (Insoluble in non-polar solvents)
Primary Utility Organic Synthesis (Nucleophile)[5]Biological Assays, Long-term Storage[1]

Decision Logic in Drug Development

Choosing the correct form of (4-Benzylpiperazin-2-yl)methanol is not arbitrary; it is governed by the immediate downstream application.

If the next step involves an organic reaction—such as N-alkylation or acylation using reagents like chloroacetyl chloride—the free base must be used, often in the presence of a base like potassium carbonate to neutralize generated acids[5]. Conversely, if the compound is being screened in in vitro cell cultures or enzymatic assays, the dihydrochloride salt is required to ensure complete dissolution in aqueous media without the need for cytotoxic co-solvents like DMSO.

DecisionTree Start Application Requirement Aqueous Aqueous Solubility (In Vitro / In Vivo) Start->Aqueous Organic Organic Reactivity (Alkylation / Acylation) Start->Organic Store Long-term Storage (Oxidation Resistance) Start->Store Salt Use Dihydrochloride Salt Aqueous->Salt Base Use Free Base Organic->Base Store->Salt

Decision matrix for selecting the appropriate chemical form based on application needs.

Self-Validating Experimental Protocols

Because research often requires transitioning between the stable storage form (salt) and the reactive form (free base), the following protocols outline the exact methodologies for interconversion. Each protocol is designed as a self-validating system , ensuring the chemist can empirically verify the success of the procedure in real-time.

Protocol A: Free-Basing the Dihydrochloride Salt for Organic Synthesis

Objective: To deprotonate the piperazine nitrogens, restoring nucleophilicity for downstream synthesis.

  • Dissolution: Suspend 1.0 equivalent of (4-Benzylpiperazin-2-yl)methanol dihydrochloride in distilled H₂O.

  • Alkalization (Causality): The pKa of the piperazine nitrogens is approximately 9.8. Dropwise addition of 2M NaOH is required until the aqueous phase reaches pH > 10. This ensures complete deprotonation, shifting the molecule's affinity entirely to the organic phase.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Test the post-extraction aqueous layer with pH paper. If the pH has dropped below 10, deprotonation was incomplete, and product remains trapped in the aqueous layer as a partial salt. A successful extraction yields a clear, viscous liquid (the free base) upon complete solvent evaporation.

Protocol B: Synthesizing the Dihydrochloride Salt for Isolation and Storage

Objective: To protonate a newly synthesized free base batch to prevent oxidative degradation and facilitate long-term storage.

  • Dissolution (Causality): Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane. Aprotic, non-polar solvents are specifically chosen because the resulting dihydrochloride salt is highly insoluble in them, driving immediate precipitation.

  • Acidification: Slowly add 2.2 equivalents of 4M HCl in dioxane under an inert atmosphere (N₂/Ar) at 0°C. The slight excess (0.2 eq) ensures both nitrogens are fully protonated.

  • Filtration: Stir the suspension for 30 minutes, then collect the resulting white precipitate via vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum to remove residual HCl.

  • Self-Validation Checkpoint: Perform a melting point (MP) analysis. The dihydrochloride salt will exhibit a sharp, significantly higher melting point compared to the free base. Additionally, dissolving a 1 mg aliquot in water and adding a drop of aqueous AgNO₃ will yield a dense white precipitate (AgCl), confirming the successful integration of the chloride counterions.

Workflow FB (4-Benzylpiperazin-2-yl)methanol Free Base DHC (4-Benzylpiperazin-2-yl)methanol Dihydrochloride FB->DHC HCl in Dioxane / Ether OrgSyn Organic Synthesis (Nucleophilic Reactions) FB->OrgSyn DHC->FB NaOH / DCM (pH > 10) BioAssay Biological Assays & Storage DHC->BioAssay

Workflow of Free-Basing and Salt Formation for (4-Benzylpiperazin-2-yl)methanol.

References

  • Google Patents. "US20080096877A1 - Indole compound".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (4-Benzylpiperazin-2-yl)methanol as a Strategic Chiral Building Block

Authored by: A Senior Application Scientist Introduction: The Power of Privileged Scaffolds and Precise Chirality In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Privileged Scaffolds and Precise Chirality

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," a structural motif frequently encountered in a multitude of biologically active compounds and FDA-approved drugs.[1] Its prevalence is a testament to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility and bioavailability, while providing a versatile framework for the three-dimensional presentation of pharmacophoric elements.[1] When combined with the principles of stereochemistry, the utility of the piperazine core is significantly amplified. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making access to enantiomerically pure building blocks a cornerstone of rational drug design.[2]

This technical guide delves into the application of (4-Benzylpiperazin-2-yl)methanol, a chiral, bifunctional building block that offers medicinal chemists a powerful tool for the synthesis of stereochemically defined molecules. This guide will provide an in-depth exploration of its synthesis, key reactions, and strategic applications, complete with detailed protocols to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

(4-Benzylpiperazin-2-yl)methanol is a chiral molecule with the following key characteristics:

PropertyValueReference
CAS Number 85817-34-1[3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.29 g/mol [3]
Boiling Point 318.1 ± 32.0 °C at 760 mmHg[3]
Appearance Solid[3]
Purity Typically >97%[3]
Storage 4°C, protect from light[3]

It is also commercially available as its dihydrochloride salt, which often exhibits enhanced stability and solubility in polar solvents, though it necessitates the use of a base to liberate the free amine for subsequent reactions.[4][5]

Enantioselective Synthesis: Accessing Stereochemical Purity

The inherent chirality of (4-Benzylpiperazin-2-yl)methanol is central to its utility. A reliable method for its enantioselective synthesis starts from the readily available chiral pool, specifically from the proteinogenic amino acid (S)-serine. This ensures the desired stereochemistry at the C-2 position of the piperazine ring.[6]

The key steps in this synthesis involve the formation of a chloroacetamide derivative of (S)-serine, followed by a cyclization reaction with a primary amine to yield a diastereomeric mixture of bicyclic piperazinediones. Subsequent reduction of the desired diastereomer affords the enantiomerically pure (S)-(piperazin-2-yl)methanol, which can then be N-benzylated.[6]

Enantioselective Synthesis Serine (S)-Serine Chloroacetamide Chloroacetamide Derivative Serine->Chloroacetamide Acylation Piperazinedione Bicyclic Piperazinedione Chloroacetamide->Piperazinedione Cyclization with R-NH2 Piperazinylmethanol (S)-(Piperazin-2-yl)methanol Piperazinedione->Piperazinylmethanol Reduction FinalProduct (S)-(4-Benzylpiperazin-2-yl)methanol Piperazinylmethanol->FinalProduct N-Benzylation Sigma1_Ligand_Synthesis Start (S)-(4-Benzylpiperazin-2-yl)methanol Acylation N1-Acylation Start->Acylation Alkylation N1-Alkylation Start->Alkylation Ligand1 Acylated σ1 Ligand Acylation->Ligand1 R-COCl, Base Ligand2 Alkylated σ1 Ligand Alkylation->Ligand2 R-X, Base

Caption: Diversification of the (4-Benzylpiperazin-2-yl)methanol scaffold.

Application 2: Development of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and a therapeutic target for various diseases. Benzylpiperazine derivatives have been investigated as reversible MAGL inhibitors. The synthesis of these inhibitors often involves the coupling of a substituted benzoic acid with a benzylpiperazine moiety, showcasing the utility of this scaffold in constructing complex bioactive molecules.

Application 3: Construction of Diverse Chemical Libraries

The multiple reactive sites on (4-Benzylpiperazin-2-yl)methanol make it an ideal building block for parallel synthesis and the generation of compound libraries for high-throughput screening. [1]Both solution-phase and solid-phase synthesis strategies can be employed to rapidly create a multitude of analogs for structure-activity relationship (SAR) studies. [1]

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted for the use of (4-Benzylpiperazin-2-yl)methanol in various synthetic transformations.

Protocol 1: N-Acylation of (4-Benzylpiperazin-2-yl)methanol

This protocol describes a general procedure for the acylation of the N-1 position of (4-Benzylpiperazin-2-yl)methanol.

Rationale: The secondary amine at the N-1 position is a strong nucleophile and readily reacts with electrophilic acylating agents. The use of a base is necessary to neutralize the acid generated during the reaction. Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve a wide range of organic compounds.

Reagents and MaterialsQuantity (for a 1 mmol scale)
(4-Benzylpiperazin-2-yl)methanol206 mg (1 mmol)
Acyl chloride or anhydride1.1 mmol
Triethylamine or DIEA2.5 mmol
Dichloromethane (DCM), anhydrous10 mL
Saturated aqueous sodium bicarbonate20 mL
Brine20 mL
Anhydrous magnesium sulfateAs needed

Procedure:

  • To a stirred solution of (4-Benzylpiperazin-2-yl)methanol (1 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine or DIEA (2.5 mmol).

  • Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a procedure for the N-alkylation of the N-1 position via reductive amination with an aldehyde or ketone.

Rationale: Reductive amination is a mild and efficient method for forming C-N bonds. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride. This reducing agent is particularly useful as it is mild enough not to reduce the starting carbonyl compound and can be used in the presence of the iminium ion.

Reagents and MaterialsQuantity (for a 1 mmol scale)
(4-Benzylpiperazin-2-yl)methanol206 mg (1 mmol)
Aldehyde or ketone1.2 mmol
Sodium triacetoxyborohydride1.5 mmol
1,2-Dichloroethane (DCE), anhydrous10 mL
Acetic acid (optional)1-2 drops
Saturated aqueous sodium bicarbonate20 mL
Dichloromethane (DCM)20 mL
Brine20 mL
Anhydrous sodium sulfateAs needed

Procedure:

  • To a solution of (4-Benzylpiperazin-2-yl)methanol (1 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous DCE (10 mL), add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Analytical Quality Control: Ensuring Enantiomeric Purity

The stereochemical integrity of (4-Benzylpiperazin-2-yl)methanol and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the enantiomeric excess (% ee) of these compounds. [2] Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of piperazine derivatives. [2]* Mobile Phase: A mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: As the piperazine core lacks a strong chromophore, UV detection at lower wavelengths (e.g., 210-230 nm) is typically employed. For trace analysis, derivatization with a UV-active tag may be necessary. [2]

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis CSP Select Chiral Stationary Phase MobilePhase Optimize Mobile Phase CSP->MobilePhase Detection Set Detection Wavelength MobilePhase->Detection SamplePrep Prepare Sample Solution Injection Inject onto HPLC System SamplePrep->Injection Data Analyze Chromatogram Injection->Data Result Result Data->Result Determine % ee

Caption: Workflow for chiral HPLC analysis.

Conclusion

(4-Benzylpiperazin-2-yl)methanol is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its ready accessibility in both enantiomeric forms, coupled with its multiple points for diversification, makes it a strategic asset in drug discovery and medicinal chemistry. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this powerful synthetic tool.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Google Patents. (2005). Process for preparing N-benzyl piperazine. CN1634901A.
  • Smith, A. B., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 52(43), 5592-5595. [Link]

  • Dana Bioscience. (4-Benzylpiperazin-2-yl)methanol dihydrochloride 5g. [Link]

  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Hu, X., et al. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[6][7]enzoquinone hydrochloride. Research on Chemical Intermediates, 42, 7475-7483. [Link]

  • McCluskey, A., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2345. [Link]

  • Romeo, G., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(7), 1787-1801. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Shitole, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. NeuroQuantology, 21(7), 1109-1117. [Link]

  • Desai, K. R., et al. (2016). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. Journal of Heterocyclic Chemistry, 53(2), 476-483. [Link]

  • Zhang, X., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 16, 1234. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

Sources

Application

Application Note: Chemoselective Peptide Coupling of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride

Executive Summary (4-Benzylpiperazin-2-yl)methanol dihydrochloride is a highly versatile bifunctional scaffold frequently utilized in the synthesis of CNS-active therapeutics and state-dependent ion channel inhibitors [4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a highly versatile bifunctional scaffold frequently utilized in the synthesis of CNS-active therapeutics and state-dependent ion channel inhibitors [4]. However, incorporating this building block via amide bond formation (peptide coupling) presents two distinct chemical challenges:

  • Chemoselectivity : The molecule contains both a secondary amine (N1 of the piperazine ring) and a primary alcohol (C2-hydroxymethyl). Kinetically controlled conditions are required to favor N-acylation over O-acylation.

  • Salt Neutralization : As a dihydrochloride salt, the stoichiometric release of the free base is a prerequisite for nucleophilic attack, requiring precise base management to prevent stalling the coupling cycle.

This application note provides a validated, self-consistent protocol for the high-yield, chemoselective N-acylation of (4-Benzylpiperazin-2-yl)methanol dihydrochloride, grounded in established mechanistic principles.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Challenge: N- vs. O-Acylation

In bifunctional amino alcohols, the nitrogen atom is inherently more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. However, in (4-Benzylpiperazin-2-yl)methanol, the secondary amine is sterically hindered within the piperazine cavity, while the primary alcohol is sterically accessible.

To achieve >95% chemoselectivity for the amide (N-acylation) over the ester (O-acylation), the reaction must be strictly kinetically controlled .

  • Avoid DMAP : The addition of 4-dimethylaminopyridine (DMAP) is a common practice to accelerate sluggish couplings. However, DMAP generates a highly reactive acylpyridinium intermediate that indiscriminately attacks the less sterically hindered primary alcohol, leading to significant O-acylation and N,O-diacylation. The guidelines strongly advise against DMAP when unprotected primary alcohols are present [3].

  • Temperature Control : Initiating the reaction at 0 °C suppresses the thermodynamically driven O-acylation pathway, allowing the lower-activation-energy N-acylation to dominate.

The Salt Factor and Base Stoichiometry

The starting material is supplied as a dihydrochloride salt (MW = 279.20 g/mol ). Failure to account for the HCl equivalents is the leading cause of low coupling yields.

  • Neutralization : Exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed immediately to liberate the free piperazine base.

  • Coupling Requirement : An additional 1.0–2.0 equivalents of DIPEA are required to deprotonate the carboxylic acid and neutralize the acidic byproduct of the coupling reagent (e.g., HOAt or HOBt).

Optimal Coupling Reagents

For sterically hindered secondary amines like piperazines, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard. The nitrogen atom in the HOAt leaving group of the HATU-activated ester provides a neighboring group effect, hydrogen-bonding with the incoming amine to heavily accelerate N-acylation [2].

Quantitative Data: Reagent Selection Matrix

The following table summarizes the expected outcomes when coupling a standard aliphatic carboxylic acid with (4-Benzylpiperazin-2-yl)methanol dihydrochloride under various conditions.

Coupling ReagentAdditiveBase (eq)Temp (°C)Expected N-Acyl YieldN:O SelectivityMechanistic Rationale
HATU NoneDIPEA (4.0)0 → 25>90% >95:5 HOAt neighboring group effect accelerates secondary amine attack. Optimal choice.
PyBOP NoneDIPEA (4.0)0 → 2580–85%>90:10Excellent alternative to HATU; avoids the use of potentially explosive HOAt derivatives.
EDC·HCl HOBtDIPEA (4.0)0 → 2575–80%>90:10Slower kinetics due to lack of HOAt nitrogen; highly economical for scale-up.
EDC·HCl DMAPTEA (4.0)25<40%<50:50CRITICAL FAILURE : DMAP hyper-activates the acid, promoting competitive attack by the primary alcohol.

Experimental Workflow & Pathway Visualization

The diagram below illustrates the validated workflow, highlighting the divergence between the kinetically favored target pathway and the thermodynamically driven side reactions.

G A Carboxylic Acid (1.0 eq) B Activation Step (HATU 1.1 eq, DIPEA 2.0 eq, DMF, 0°C) A->B C Activated OAt-Ester (Highly Electrophilic) B->C G Chemoselective Coupling (0°C to 25°C, 2-4 h) C->G D (4-Benzylpiperazin-2-yl)methanol 2HCl (1.0 eq) E Neutralization Step (DIPEA 2.0 eq, DMF) D->E F Free Amino Alcohol (Bifunctional Nucleophile) E->F F->G H Target Product (N-Acylated Amide) G->H Kinetically Favored (Strict Temp Control, No DMAP) I Side Products (O-Acylated / N,O-Diacylated) G->I Thermodynamically Driven (Excess Acid or DMAP present)

Caption: Reaction pathway for the chemoselective N-acylation of (4-Benzylpiperazin-2-yl)methanol.

Step-by-Step Protocol: HATU-Mediated N-Acylation

Scale: 1.0 mmol Estimated Time: 4–6 hours (including workup)

Reagent Preparation & Activation
  • Setup : Oven-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution : Add the target carboxylic acid (1.0 mmol, 1.0 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq) to the flask. Dissolve in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Note: DMF is preferred over DCM due to the superior solubility of the dihydrochloride salt.

  • Activation : Cool the mixture to 0 °C using an ice-water bath. Dropwise, add DIPEA (348 µL, 2.0 mmol, 2.0 eq). Stir the solution at 0 °C for 10 minutes to ensure complete formation of the active OAt-ester. The solution typically turns a pale yellow.

Neutralization & Coupling
  • Free Base Generation : In a separate dry vial, suspend (4-Benzylpiperazin-2-yl)methanol dihydrochloride (279 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) and sonicate briefly until the suspension becomes a clear or slightly cloudy solution, indicating the liberation of the free base.

  • Addition : Using a syringe, add the neutralized amino alcohol solution dropwise to the activated acid mixture at 0 °C over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C). Stir for 2 to 4 hours.

  • Monitoring : Monitor the reaction via LC-MS or TLC (eluent: 9:1 DCM/MeOH). The secondary amine can be visualized using a ninhydrin stain (requires heating) to confirm its complete consumption.

Workup & Isolation
  • Quenching : Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 5 minutes.
    
  • Extraction : Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 15 mL).

  • DMF Removal : Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 15 mL). Crucial Step: The LiCl wash is highly effective at partitioning residual DMF into the aqueous phase.

  • Drying & Concentration : Wash the organic layer with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane to afford the pure N-acylated piperazine derivative.

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Amidation: Summary and Further Reading." URL:[Link]

  • Bregman, H. et al. "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3279-3284. URL:[Link]

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates from (1-Benzylpiperidin-4-yl)methanol

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1][2] Its prevalence is due to the favorable physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts, including improved solubility, basicity for salt formation, and the ability to project substituents into specific vectors to interact with biological targets.[2] (1-Benzylpiperidin-4-yl)methanol emerges as a highly versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. Its structure contains three key points for chemical modification: the secondary alcohol, the tertiary amine, and the benzyl protecting group, which can be selectively addressed to build molecular complexity. This guide provides an in-depth exploration of the core synthetic transformations of (1-benzylpiperidin-4-yl)methanol, supported by detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of the Benzylpiperidinyl Methanol Core

(1-Benzylpiperidin-4-yl)methanol is a bifunctional building block. The N-benzyl group serves as a common and robust protecting group for the piperidine nitrogen, preventing its unwanted reactivity during initial synthetic steps while also increasing lipophilicity. This group can be reliably removed under various hydrogenolysis conditions at a later stage to enable further functionalization of the nitrogen atom. The primary alcohol at the C4 position is a versatile handle for a wide range of chemical transformations, including oxidation to aldehydes and carboxylic acids, or conversion into ethers, esters, and other functional groups.

This combination makes (1-benzylpiperidin-4-yl)methanol a key precursor for a variety of drug classes. For instance, the corresponding aldehyde, N-benzyl-4-piperidinecarboxaldehyde, is a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil, used in the treatment of Alzheimer's disease.[3] Furthermore, modifications of this scaffold are integral to the development of analgesics, CNS-active agents, and inhibitors of various enzymes.[4][5][6]

The following sections detail the primary synthetic routes originating from this starting material, providing both the chemical logic and actionable protocols.

Core Synthetic Pathways and Mechanistic Rationale

The utility of (1-benzylpiperidin-4-yl)methanol stems from its capacity to undergo several distinct and high-yielding transformations. The principal pathways involve modification of the C4-methanol group and deprotection of the piperidine nitrogen.

Pathway A: Oxidation of the C4-Methanol Group

The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid, two of the most fundamental functional groups in organic synthesis.

  • To the Aldehyde (Intermediate I): This transformation is crucial for subsequent reactions such as reductive aminations, Wittig reactions, or aldol condensations. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Swern oxidation, Dess-Martin periodinane (DMP), or PCC are commonly employed. The resulting N-benzyl-4-piperidinecarboxaldehyde is a valuable intermediate.[3]

  • To the Carboxylic Acid (Intermediate II): Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will convert the alcohol directly to the carboxylic acid. This intermediate is a substrate for amide bond formation or esterification.

Oxidation_Pathways start (1-Benzylpiperidin-4-yl)methanol aldehyde Intermediate I: N-Benzyl-4-piperidine carboxaldehyde start->aldehyde Mild Oxidation (e.g., DMP, Swern) acid Intermediate II: N-Benzyl-4-piperidine carboxylic acid start->acid Strong Oxidation (e.g., Jones, KMnO4)

Caption: Oxidation pathways of (1-benzylpiperidin-4-yl)methanol.

Pathway B: Derivatization of the Hydroxyl Group

The hydroxyl group can be readily converted into ethers and esters, which are common functionalities in drug molecules.

  • Ether Formation (Intermediate III): Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, is a standard approach. Alternatively, modern reagents that function under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate, can be highly effective for complex substrates.[7] This pathway allows for the introduction of diverse alkyl or aryl side chains.

  • Ester Formation (Intermediate IV): Standard esterification protocols, such as reaction with an acyl chloride or carboxylic acid (using coupling agents like DCC or EDC), provide the corresponding esters.[8] These esters can function as prodrugs or as key structural motifs.

Derivatization_Pathways start (1-Benzylpiperidin-4-yl)methanol ether Intermediate III: C4-Ether Derivative start->ether Etherification (e.g., NaH, R-X) ester Intermediate IV: C4-Ester Derivative start->ester Esterification (e.g., Acyl Chloride, Base)

Caption: Derivatization of the C4-hydroxyl group.

Pathway C: N-Debenzylation

Removal of the N-benzyl group is a critical step to unmask the piperidine nitrogen for further functionalization. This secondary amine (Intermediate V) is a key nucleophile for building more complex structures.

  • Catalytic Hydrogenolysis: This is the most common and cleanest method. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The benzyl group is cleaved to yield toluene and the free piperidine. This method is highly efficient but can be incompatible with other reducible functional groups (e.g., alkenes, alkynes, some halides).

Debenzylation_Workflow cluster_start Starting Material cluster_process Process cluster_product Product start (1-Benzylpiperidin-4-yl)methanol process Catalytic Hydrogenolysis (H₂, Pd/C) start->process product Intermediate V: (Piperidin-4-yl)methanol process->product

Caption: N-Debenzylation via catalytic hydrogenolysis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde (Intermediate I)

This protocol utilizes Dess-Martin periodinane (DMP), a mild oxidant suitable for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

  • (1-Benzylpiperidin-4-yl)methanol (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

  • Dissolve (1-benzylpiperidin-4-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) to the stirred solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Quantitative Data Summary:

ParameterValue
Reactant Molar Ratio1 : 1.2 ((alcohol) : DMP)
Typical Reaction Time2 - 4 hours
Temperature0 °C to Room Temp.
Expected Yield85 - 95%
Protocol 2: Synthesis of (Piperidin-4-yl)methanol (Intermediate V) via N-Debenzylation

This protocol describes the standard catalytic hydrogenolysis procedure for removing the N-benzyl protecting group.[9][10]

Materials:

  • (1-Benzylpiperidin-4-yl)methanol (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Magnetic stirrer, three-neck round-bottom flask

Procedure:

  • In a suitable flask, dissolve (1-benzylpiperidin-4-yl)methanol (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If necessary, purification can be achieved by crystallization or chromatography.

Quantitative Data Summary:

ParameterValue
Catalyst Loading5 - 10 mol%
Hydrogen Pressure1 atm (balloon) to 50 psi
Typical Reaction Time4 - 12 hours
TemperatureRoom Temp.
Expected Yield>95%
Protocol 3: N-Alkylation of (Piperidin-4-yl)methanol via Reductive Amination

This protocol demonstrates how to functionalize the newly exposed piperidine nitrogen of Intermediate V.[11]

Materials:

  • (Piperidin-4-yl)methanol (Intermediate V, 1.0 eq)

  • Aldehyde or Ketone (e.g., acetone, benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer, round-bottom flask

Procedure:

  • To a solution of (piperidin-4-yl)methanol (1.0 eq) in DCE or DCM, add the desired aldehyde or ketone (1.1 eq).

  • If the carbonyl compound is less reactive, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure N-alkylated product.

Characterization of Intermediates

The identity and purity of all synthesized intermediates must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in the oxidation to the aldehyde (Protocol 1), the disappearance of the alcohol's -CH₂OH signal (around δ 3.5 ppm) and the appearance of a characteristic aldehyde proton signal (δ 9.5-10.0 ppm) would be observed.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the target compound.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate determination of purity.

References

  • Faisca Phillips, A. M. P. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. ResearchGate. [Link]

  • Lukin, K., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • DTIC (2025). Piperidine Synthesis. DTIC. [Link]

  • Huang, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Huang, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • ResearchGate (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | Request PDF. ResearchGate. [Link]

  • Google Patents (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Ramirez-Villalva, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • ResearchGate (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. ResearchGate. [Link]

  • Dosen-Micovic, L., et al. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. University of Pisa. [Link]

  • Google Patents (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Sharma, R., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

  • Sharma, R., et al. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • European Union Drugs Agency (EUDA) (2018). BZP/piperazines drug profile. EUDA. [Link]

  • Grigoryan, L. A., et al. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. [Link]

  • Wang, C., et al. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. University of Liverpool. [Link]

  • He, L., et al. (2010). Organic LigandFree Alkylation of Amines, Carboxamides, Sulfonamides, and Ketones by Using Alcohols Catalyzed by Heterogeneous Ag/Mo Hybrid Material. Wiley Online Library. [Link]

  • Wikipedia (n.d.). Benzylpiperazine. Wikipedia. [Link]

  • Google Patents (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Poon, K. W., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Park, J., et al. (n.d.). Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions. ResearchGate. [Link]

Sources

Application

Application Note: Protecting Group Strategies for (4-Benzylpiperazin-2-yl)methanol Synthesis

Executive Summary (4-Benzylpiperazin-2-yl)methanol is a highly versatile, "privileged" scaffold extensively utilized in medicinal chemistry, particularly in the development of sigma receptor (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol is a highly versatile, "privileged" scaffold extensively utilized in medicinal chemistry, particularly in the development of sigma receptor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) ligands and fragment-based drug discovery (FBDD)[1],. The structural complexity of this molecule lies in its two secondary amines (N1 and N4) and a primary alcohol (C2-hydroxymethyl), each possessing distinct steric and electronic microenvironments.

To utilize this scaffold in complex multi-step syntheses—such as cross-coupling, lithiation, or peptide coupling—chemists must employ rigorous orthogonal protecting group strategies[2]. This application note details the causality, quantitative metrics, and self-validating protocols required to selectively protect and functionalize (piperazin-2-yl)methanol to yield orthogonally protected (4-Benzylpiperazin-2-yl)methanol derivatives.

Strategic Principles of Piperazine Regioselectivity

The fundamental challenge in piperazine functionalization is differentiating the two nitrogen atoms. In (piperazin-2-yl)methanol, the N1 position is sterically encumbered by the adjacent C2-hydroxymethyl group, while the N4 position remains relatively unhindered.

Causality in Reaction Sequencing: If a bulky protecting group like tert-butyloxycarbonyl (Boc) is introduced first, it will preferentially attack the less hindered N4 position, yielding the undesired regioisomer[3],[4]. Therefore, to synthesize (4-Benzylpiperazin-2-yl)methanol, the sequence must exploit steric control:

  • Regioselective N4-Alkylation: Reductive amination using benzaldehyde is highly sensitive to steric bulk. The bulky iminium intermediate forms almost exclusively at the unhindered N4 position.

  • N1-Protection: Once N4 is masked by the benzyl (Bn) group, the sterically hindered N1 position is the only remaining secondary amine, allowing for forced Boc protection using basic catalysis[5].

  • O-Protection: The primary alcohol can subsequently be masked using a silyl ether (e.g., TBDMS) to prevent interference during strong basic operations like N-Boc directed lithiation[2].

Quantitative Data: Orthogonal Protection Matrix

The success of this synthetic strategy relies on the absolute orthogonality of the chosen protecting groups. The table below summarizes the quantitative stability and cleavage parameters for the Boc/Bn/TBDMS triad used in this workflow.

Protecting GroupTarget PositionIntroduction ReagentCleavage ReagentChemical StabilitySteric Profile
Benzyl (Bn) N4 (Amine)PhCHO, NaBH(OAc)₃H₂, Pd/CStable to strong acids, bases, and nucleophiles.Moderate; directs regioselectivity.
Boc N1 (Amine)Boc₂O, Et₃NTFA or HCl (3M)Stable to bases and catalytic hydrogenation.Bulky; prevents N1 side-reactions.
TBDMS C2 (Alcohol)TBDMSCl, ImidazoleTBAF (1.0M in THF)Stable to mild acids and strong bases.Very bulky; shields the C2 region.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective N4-Benzylation via Reductive Amination

Objective: Selectively install the benzyl group at the unhindered N4 position of (piperazin-2-yl)methanol. Causality: Reductive amination is chosen over direct alkylation (e.g., using benzyl bromide) because direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and poor regioselectivity. The iminium ion formation is highly sensitive to the steric bulk of the C2-hydroxymethyl group, ensuring >95% selectivity for N4.

Step-by-Step Methodology:

  • Initiation: Dissolve (piperazin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL) under an inert argon atmosphere.

  • Iminium Formation: Add benzaldehyde (1.0 equiv, 10 mmol) dropwise at 0 °C. Stir for 1 hour at room temperature to allow complete iminium ion formation. Validation: A slight yellowing of the solution indicates iminium formation.

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) in portions over 15 minutes.

  • Propagation: Stir the reaction at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid byproduct and destroy unreacted hydride. Extract with dichloromethane (DCM) (3 x 30 mL).

  • Self-Validation (TLC): Spot the organic layer on silica TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The product (4-Benzylpiperazin-2-yl)methanol will appear as a single UV-active spot that stains positive with ninhydrin (indicating the free N1 secondary amine).

Protocol B: N1-Boc Protection of the Hindered Amine

Objective: Mask the N1 position to prevent unwanted participation in downstream cross-coupling or oxidation reactions[4]. Causality: Because N1 is sterically hindered, standard Boc protection can be sluggish. The addition of triethylamine (Et₃N) serves a dual purpose: it acts as an acid scavenger and increases the nucleophilicity of the N1 amine.

Step-by-Step Methodology:

  • Initiation: Dissolve (4-Benzylpiperazin-2-yl)methanol (1.0 equiv, 8 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Et₃N (2.0 equiv, 16 mmol) and cool the mixture to 0 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 9.6 mmol) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. The steric hindrance at N1 necessitates this extended reaction time.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation (TLC): The product will be a UV-active spot with a higher Rf value than the starting material. Crucially, it will be ninhydrin-negative , confirming the successful masking of the N1 secondary amine.

Protocol C: O-Silylation for Complete Orthogonality

Objective: Protect the C2-primary alcohol to yield a fully inert scaffold suitable for harsh downstream conditions (e.g., lithiation)[2].

Step-by-Step Methodology:

  • Initiation: Dissolve the N1-Boc-N4-benzyl intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

  • Catalysis: Add Imidazole (2.5 equiv, 12.5 mmol). Causality: Imidazole acts as a nucleophilic catalyst, forming a highly reactive N-silyl imidazole intermediate that readily transfers the silyl group to the sterically hindered alcohol.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv, 6.0 mmol) at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Dilute with diethyl ether (50 mL) and wash extensively with water (3 x 20 mL) to remove the DMF.

  • Self-Validation: IR spectroscopy will show the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹, confirming quantitative O-protection.

Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of the synthesis and the built-in orthogonality of the protecting groups.

G SM Piperazin-2-yl methanol Int1 N4-Benzyl Intermediate SM->Int1 PhCHO, NaBH(OAc)3 Steric Control Int2 N1-Boc, N4-Bn Intermediate Int1->Int2 Boc2O, Et3N N1 Protection Product Fully Protected (O-TBDMS) Int2->Product TBDMSCl, Imidazole O-Protection

Workflow for the orthogonal protection of (piperazin-2-yl)methanol.

G cluster_deprotect Core Protected Scaffold (N1-Boc, N4-Bn, O-TBDMS) Path1 N1-Deprotected (N4-Bn, O-TBDMS) Core->Path1 TFA or HCl Acidic Cleavage Path2 N4-Deprotected (N1-Boc, O-TBDMS) Core->Path2 H2, Pd/C Hydrogenolysis Path3 O-Deprotected (N1-Boc, N4-Bn) Core->Path3 TBAF Fluoride Cleavage

Orthogonal deprotection pathways for the functionalized piperazine scaffold.

References

  • "Application of Piperazin-2-ylmethanol Dihydrochloride in Fragment-Based Drug Discovery: Application Notes and Protocols", Benchchem. 6

  • "Design, synthesis and SAR analysis of novel selective σ1 ligands (Part 2)", ResearchGate. 1

  • "General Procedures for the Lithiation/Trapping of N-Boc Piperazines", ACS Publications. 2

  • "Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines", PMC. 5

  • "N-Boc-piperazine CAS number and molecular weight", Benchchem. 4

  • "Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2", Smolecule. 3

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in (4-Benzylpiperazin-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of the primary hydroxyl group in (4-Benzylpiperazin-2-yl)methanol, a valuable scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of the primary hydroxyl group in (4-Benzylpiperazin-2-yl)methanol, a valuable scaffold in medicinal chemistry. Recognizing the piperazine core's prevalence in numerous therapeutic agents, this document details robust protocols for etherification, esterification, and the strategic use of protecting groups.[1] The methodologies are presented with a focus on explaining the causal relationships between reagent choice, reaction conditions, and outcomes, aiming to equip researchers in drug discovery and organic synthesis with both practical, step-by-step instructions and the foundational knowledge for experimental design and troubleshooting.

Scientific Rationale & Strategic Overview

(4-Benzylpiperazin-2-yl)methanol is a bifunctional molecule featuring a primary alcohol and two secondary amines within a piperazine ring. The primary hydroxyl group serves as a critical handle for structural modification, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functionalities. Its transformation into ethers and esters can significantly modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are pivotal in drug development.

The choice of functionalization strategy is dictated by the desired target molecule and the overall synthetic scheme. The nucleophilic nature of the hydroxyl oxygen is the basis for its reactivity, but the presence of the two nitrogen atoms in the piperazine ring—which can be both basic and nucleophilic—necessitates careful selection of reaction conditions to ensure chemoselectivity.

The primary pathways for functionalizing the hydroxyl group are:

  • O-Alkylation (Etherification): To introduce alkyl or arylalkyl substituents, forming an ether linkage (-CH₂-O-R).

  • O-Acylation (Esterification): To introduce acyl groups, forming an ester linkage (-CH₂-O-C(O)R).

  • Protection-Deprotection: To temporarily mask the hydroxyl group's reactivity while performing chemical transformations elsewhere on the molecule.

G cluster_main Functionalization Pathways for (4-Benzylpiperazin-2-yl)methanol start (4-Benzylpiperazin-2-yl)methanol (Starting Material) ether Ether Derivative (-CH₂-O-R) start->ether O-Alkylation (e.g., Williamson Synthesis) ester Ester Derivative (-CH₂-O-C(O)R) start->ester O-Acylation (e.g., Acyl Chloride) protected_alc Protected Alcohol (-CH₂-O-PG) start->protected_alc Protection (e.g., Silylation) protected_alc->start Deprotection

Caption: Key synthetic routes for modifying the primary hydroxyl group.

O-Alkylation: Synthesis of Ether Derivatives

The formation of an ether bond is a common strategy to introduce lipophilic groups. The Williamson ether synthesis is a classic and highly reliable method for this transformation, proceeding via an Sₙ2 mechanism.[2]

Underlying Principles

The reaction involves two fundamental steps:

  • Deprotonation: The weakly acidic primary alcohol is treated with a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.

  • Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (or other electrophile with a suitable leaving group, such as a tosylate) in an Sₙ2 reaction to form the ether linkage.

Causality in Experimental Design:

  • Base Selection: A strong base like NaH is required because the pKa of a primary alcohol is high (~16-17). Weaker bases would result in an unfavorable equilibrium, leading to low conversion.

  • Solvent Choice: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They solvate the sodium cation without reacting with the strong base or the nucleophilic alkoxide. The absence of water is critical to prevent quenching the NaH.[3]

  • Electrophile: Primary alkyl halides are the best electrophiles for this reaction to maximize Sₙ2 reaction rates and minimize competing E2 elimination reactions.

Detailed Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of (4-Benzylpiperazin-2-yl)methanol with an alkyl halide (R-X).

Materials:

  • (4-Benzylpiperazin-2-yl)methanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (R-X, e.g., ethyl iodide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Add (4-Benzylpiperazin-2-yl)methanol to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a cloudy suspension is typical.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (R-X) dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Work-up & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ether derivative.

G cluster_workflow Workflow: Williamson Ether Synthesis A 1. Dissolve Alcohol in Anhydrous THF (under N₂) B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) (H₂ gas evolves) B->C D 4. Stir 1 hr (Alkoxide Formation) C->D E 5. Add Alkyl Halide (R-X) D->E F 6. Stir 12-24h at RT (Monitor by TLC) E->F G 7. Quench with aq. NH₄Cl F->G H 8. Aqueous Work-up & Extraction (EtOAc) G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step workflow for O-alkylation.

O-Acylation: Synthesis of Ester Derivatives

Esterification is another cornerstone transformation, often used to create prodrugs or fine-tune biological activity. The reaction of the alcohol with a highly reactive acylating agent like an acyl chloride is one of the most efficient methods.

Underlying Principles

This method involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of an acyl chloride. The reaction produces a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized to prevent unwanted side reactions, such as protonation of the piperazine nitrogens. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used as an acid scavenger.[4]

Causality in Experimental Design:

  • Reagent Choice: Acyl chlorides are much more reactive than their corresponding carboxylic acids, allowing the reaction to proceed rapidly at low temperatures without the need for a catalyst.[4]

  • Base Selection: A tertiary amine base like Et₃N is used to neutralize the HCl byproduct. This prevents the formation of hydrochloride salts on the piperazine nitrogens, which would deactivate the molecule and complicate purification. The base also helps to activate the alcohol by promoting deprotonation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are used to dissolve the reagents without participating in the reaction.

Detailed Protocol: Esterification with an Acyl Chloride

This protocol provides a general method for the synthesis of esters from (4-Benzylpiperazin-2-yl)methanol and an acyl chloride (R-COCl).

Materials:

  • (4-Benzylpiperazin-2-yl)methanol (1.0 eq)

  • Acyl Chloride (R-COCl, e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (4-Benzylpiperazin-2-yl)methanol and dissolve it in anhydrous DCM (approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess acyl chloride and acidic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Strategic Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for another part of the molecule (e.g., N-alkylation of the piperazine ring). Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability across a wide range of conditions, and clean removal.[5][6][7]

Principles of Silyl Ether Protection

The alcohol is reacted with a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a mild base like imidazole. Imidazole acts as both a base to deprotonate the alcohol and as a catalyst. The bulky tert-butyl group provides steric hindrance that enhances the stability of the resulting silyl ether.[7] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the strong silicon-oxygen bond due to the even greater strength of the silicon-fluoride bond.[5]

Detailed Protocol: TBDMS Protection

Materials:

  • (4-Benzylpiperazin-2-yl)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve (4-Benzylpiperazin-2-yl)methanol and imidazole in anhydrous DMF.

  • Silylation: Add TBDMSCl to the solution at room temperature.

  • Reaction: Stir the mixture for 4-12 hours at room temperature. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them several times with water to remove DMF, followed by a final wash with brine.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude TBDMS-protected product can often be used directly in the next step or purified by flash column chromatography if necessary.

Data Summary

The following table provides a comparative summary of the reaction conditions discussed. Note that specific substrates may require optimization of these parameters.

Transformation Key Reagents Base Solvent Temp. Typical Time
O-Alkylation Alkyl Halide (R-X)NaHAnhydrous THF/DMF0 °C to RT12-24 h
O-Acylation Acyl Chloride (RCOCl)Et₃N / PyridineAnhydrous DCM0 °C to RT2-4 h
O-Silylation TBDMSClImidazoleAnhydrous DMFRT4-12 h

References

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

  • Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. ResearchGate. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]

  • Alcohol Protecting Groups. University of Windsor Chemistry. [Link]

  • Etherification of aldehydes, alcohols and their mixtures on Pd/SiO2 catalysts. The University of Oklahoma. [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PMC - NIH. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Esterification. GeeksforGeeks. [Link]

  • Making esters from alcohols and acids. RSC Education. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Esterification - Reaction, Mechanism, Applications. GeeksforGeeks. [Link]

  • Making esters from alcohols and acids. RSC Education. [Link]

Sources

Application

Application Notes &amp; Protocols: (4-Benzylpiperazin-2-yl)methanol in the Synthesis of Novel Antidepressant Scaffolds

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence in antidepressants is particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence in antidepressants is particularly noteworthy, attributed to a favorable CNS pharmacokinetic profile and its role in specific binding conformations with key neurological targets.[1][3] This document provides a detailed technical guide on the application of (4-Benzylpiperazin-2-yl)methanol, a versatile and chiral building block, in the rational design and synthesis of novel antidepressant drug candidates. We will explore its strategic use in constructing Long-Chain Arylpiperazines (LCAPs), a class of compounds known for their high affinity for serotonergic receptors.[3] This guide offers mechanistic insights, detailed synthetic protocols for key transformations like N-arylation, and troubleshooting guidance for researchers in drug development.

Introduction: The Significance of the Piperazine Moiety

Depression is a leading cause of disability worldwide, driving a continuous search for more effective and better-tolerated therapeutics.[1] A significant number of clinically successful antidepressants, such as trazodone, nefazodone, and vortioxetine, incorporate the piperazine substructure.[4][5][6] The two nitrogen atoms of the piperazine ring allow for fine-tuning of physicochemical properties like solubility and basicity, which are crucial for oral bioavailability and blood-brain barrier penetration.[2] Furthermore, the 1,4-disubstituted piperazine motif often serves as a critical pharmacophore, enabling simultaneous interaction with multiple biological targets, a key strategy in developing modern multi-target atypical antidepressants.[3][7]

(4-Benzylpiperazin-2-yl)methanol emerges as a particularly valuable starting material for several reasons:

  • Chirality: The substituent at the C-2 position introduces a chiral center, allowing for the synthesis of enantiomerically pure final compounds. Stereochemistry is often critical for receptor affinity and selectivity.[8]

  • Orthogonal Functionality: It possesses three distinct reactive sites: the secondary amine at N-1, the tertiary amine at N-4 (protected by a benzyl group), and the primary alcohol at C-2. The N-benzyl group is a common protecting group that can be readily removed via hydrogenolysis, allowing for sequential and controlled modifications at different positions.

  • Versatile Handle: The hydroxymethyl group (-CH₂OH) is a versatile synthetic handle that can be oxidized, converted into a leaving group for nucleophilic substitution, or used in esterification/etherification reactions to introduce linkers.

This guide will focus on leveraging these features to synthesize novel arylpiperazine derivatives, particularly those targeting the serotonergic system.

Physicochemical & Safety Data of Starting Material

A thorough understanding of the starting material is paramount for safe and effective synthesis.

PropertyValueSource(s)
Chemical Name (4-Benzylpiperazin-2-yl)methanol[9]
CAS Number 85817-34-1[9][10]
Molecular Formula C₁₂H₁₈N₂O[11]
Molecular Weight 206.29 g/mol [10]
Physical Form Solid or Semi-solid[9]
Purity Typically ≥95% - 97%[9][10]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[9]
Signal Word Danger[10]
Hazard Statements H301: Toxic if swallowed[10]
Precautionary Codes P264, P270, P301+P310, P405, P501[10]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Core Synthetic Strategy: Building Multi-Target Antidepressants

Our strategy focuses on synthesizing Long-Chain Arylpiperazines (LCAPs), which often act as potent ligands for serotonin receptors, particularly the 5-HT₁ₐ receptor.[3][12] The general workflow involves two key transformations: (A) N-arylation at the N-1 position and (B) functionalization of the C-2 methanol group to introduce a linker connected to another pharmacophore.

G cluster_0 Synthetic Workflow start (4-Benzylpiperazin-2-yl)methanol (Chiral Building Block) step1 Step A: N-Arylation (e.g., Buchwald-Hartwig Amination) Introduces Aryl Moiety for Receptor Targeting start->step1 Aryl Halide, Pd Catalyst, Ligand, Base inter1 N-Aryl-(4-benzylpiperazin-2-yl)methanol step1->inter1 step2 Step B: Linker Attachment (e.g., O-alkylation) Connects to Second Pharmacophore inter1->step2 Linker-X inter2 Fully Assembled Protected Intermediate step2->inter2 step3 Step C: Deprotection (e.g., Hydrogenolysis) Removes Benzyl Group inter2->step3 H₂, Pd/C final Final LCAP Drug Candidate (e.g., 5-HT1A Ligand) step3->final

Caption: Synthetic workflow for an LCAP antidepressant candidate.

This modular approach allows for the creation of a diverse library of compounds by varying the aryl group and the second pharmacophore, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

Detailed Protocol: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming C-N bonds, making it ideal for the N-arylation of our piperazine core.[13] Its effectiveness stems from the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.

Objective: To synthesize N-(4-methoxyphenyl)-(4-benzylpiperazin-2-yl)methanol as a representative intermediate.

Materials:

  • (4-Benzylpiperazin-2-yl)methanol (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Argon or Nitrogen (inert gas)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • TLC plates, silica gel, ethyl acetate, hexanes, brine

Protocol:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add NaOtBu (1.4 equiv), RuPhos ligand (4 mol%), and Pd₂(dba)₃ (2 mol%).

  • Reactant Addition: Add (4-Benzylpiperazin-2-yl)methanol (1.0 equiv) followed by anhydrous toluene via syringe. Stir the mixture for 10 minutes.

  • Aryl Halide Addition: Add 4-bromoanisole (1.1 equiv) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The causality here is that higher temperatures are often required to promote the oxidative addition and reductive elimination steps in the catalytic cycle.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is generally complete within 8-16 hours.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxyphenyl)-(4-benzylpiperazin-2-yl)methanol.

Troubleshooting Guide:

IssuePotential CauseSuggested SolutionSource(s)
Low or No Conversion Inactive catalyst; poor quality base or solvent.Use a modern Pd-precatalyst (e.g., G3/G4 Buchwald). Ensure base is fresh and solvent is anhydrous. Degas solvent thoroughly.[13][14]
Formation of Byproducts Side reactions like dehalogenation or bis-arylation.Use a slight excess of the piperazine starting material. Screen different ligands; sometimes a less bulky ligand can reduce side reactions.[14]
Product Degradation on Column Silica gel is acidic and can degrade amines.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Consider using neutral alumina.[15]

Mechanistic Insights & Target Interaction

Many modern antidepressants function by modulating the serotonergic system.[12] Piperazine-based drugs often exhibit a dual mechanism of action: they can inhibit the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft, and simultaneously act as agonists or antagonists at postsynaptic serotonin receptors, such as the 5-HT₁ₐ receptor.[5][7] This multi-target engagement is believed to contribute to enhanced efficacy and a faster onset of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presyn Serotonin (5-HT) Vesicles postsyn 5-HT1A Receptor presyn->postsyn 5-HT Release sert SERT (Reuptake Transporter) presyn->sert 5-HT Reuptake signal Downstream Signaling (Therapeutic Effect) postsyn->signal Activation sert->presyn drug Arylpiperazine Drug drug->postsyn Modulation (Agonism) drug->sert Blockade

Caption: Dual mechanism of action of arylpiperazine antidepressants.

The N-aryl group of the synthesized compound is crucial for binding to the 5-HT₁ₐ receptor, often forming π-π stacking interactions with aromatic residues like Phenylalanine in the receptor's binding pocket.[3] The rest of the molecule, including the linker and second pharmacophore derived from the C-2 position, can be optimized to modulate affinity for SERT or other targets.

Conclusion

(4-Benzylpiperazin-2-yl)methanol is a high-potential, strategic starting material for the synthesis of novel antidepressant candidates. Its inherent chirality and orthogonally functionalized sites provide a robust platform for developing sophisticated molecules with multi-target mechanisms of action. The synthetic protocols and strategic outlines provided in this guide, particularly focusing on robust C-N coupling reactions, offer researchers a validated starting point for library synthesis and lead optimization in the pursuit of next-generation CNS therapeutics. Careful optimization of reaction conditions and rigorous purification are critical to achieving high yields and purity, paving the way for successful drug discovery programs.[13]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Brito, A. F., et al. (2012). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Ni, Y.-N., et al. (n.d.). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Drug Research.
  • Hassan, W., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed.
  • Sigma-Aldrich. (n.d.). (4-Benzylpiperazin-2-yl)methanol | 85817-34-1.
  • Benchchem. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). (4-Benzylpiperazin-2-yl)methanol | 85817-34-1.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • CymitQuimica. (n.d.). (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online.
  • Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.
  • Sigma-Aldrich. (n.d.). (4-benzylpiperazin-2-yl)methanol | 85817-34-1.
  • Brenner, E., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Hassan, W., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. ResearchGate.
  • Maciej, G., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.
  • PubChemLite. (n.d.). (4-benzylpiperazin-2-yl)methanol (C12H18N2O).
  • Gmeiner, P., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
  • Wikipedia. (n.d.). Nefazodone.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Benzylpiperazin-2-yl)methanol dihydrochloride

An In-depth Guide to Improving Yield in the Synthesis of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride Technical Support Center Welcome to the technical support guide for the synthesis of (4-Benzylpiperazin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Improving Yield in the Synthesis of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride

Technical Support Center

Welcome to the technical support guide for the synthesis of (4-Benzylpiperazin-2-yl)methanol dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.

Synthetic Pathway Overview

(4-Benzylpiperazin-2-yl)methanol is a valuable substituted piperazine derivative, a scaffold prevalent in medicinal chemistry due to its favorable pharmacokinetic properties.[1] The synthesis can be approached through several routes, but a common and effective strategy involves the selective N-benzylation of a piperazine-2-ylmethanol precursor, followed by conversion to the dihydrochloride salt for improved stability and solubility.[2]

The primary challenge in this synthesis is achieving selective mono-N-benzylation. The piperazine ring contains two secondary amine nitrogens with comparable nucleophilicity, which can lead to the formation of an undesired 1,4-dibenzylpiperazine byproduct, significantly reducing the yield of the target compound.[1][3]

Below is a generalized workflow for the synthesis, highlighting the critical steps.

G cluster_0 Route A: From Protected Precursor cluster_1 Route B: Direct Benzylation A1 Piperazine-2-carboxylic Acid A2 N,N'-di-Boc-piperazine- 2-carboxylic acid A1->A2 Protection (Boc)₂O A3 (1,4-Di-Boc-piperazin-2-yl)methanol A2->A3 Reduction (e.g., LiAlH₄) A4 N-Boc-(4-Benzylpiperazin-2-yl)methanol A3->A4 Selective Deprotection & Benzylation A5 (4-Benzylpiperazin-2-yl)methanol A4->A5 Deprotection (e.g., HCl) Final (4-Benzylpiperazin-2-yl)methanol Dihydrochloride A5->Final Salt Formation (HCl) B1 Piperazin-2-ylmethanol B2 (4-Benzylpiperazin-2-yl)methanol B1->B2 N-Benzylation (Benzyl Halide + Base) B2->Final Salt Formation (HCl)

Caption: Common synthetic routes to the target compound.

Recommended Experimental Protocol

This protocol details the direct N-benzylation of piperazin-2-ylmethanol, a concise route that can provide high yields when optimized.

Objective: To synthesize (4-Benzylpiperazin-2-yl)methanol from piperazin-2-ylmethanol via N-benzylation and subsequent conversion to its dihydrochloride salt.

Step 1: N-Benzylation of Piperazin-2-ylmethanol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-ylmethanol (1.0 eq.).

  • Solvent & Base: Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane (DCM).[4] Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-2.5 eq.).

  • Reagent Addition: While stirring vigorously, add benzyl bromide or benzyl chloride (1.0-1.1 eq.) dropwise at room temperature. A slight excess of the benzylating agent can drive the reaction to completion, but a large excess increases the risk of bis-alkylation.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 2: Purification of the Free Base
  • Chromatography: Purify the crude (4-Benzylpiperazin-2-yl)methanol using column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Analysis: Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield the purified free base as an oil or solid.

Step 3: Formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of a dry alcohol, such as methanol or ethanol.[4]

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in ethanol or isopropanol, 2.0-2.2 eq.). Alternatively, bubble dry HCl gas through the solution.

  • Precipitation & Isolation: The dihydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration & Drying: Collect the solid by vacuum filtration. Wash the crystals with a cold, dry solvent (e.g., diethyl ether or cold ethanol) to remove any excess HCl. Dry the final product under vacuum to obtain (4-Benzylpiperazin-2-yl)methanol dihydrochloride.

ParameterRecommended SpecificationRationale
Starting Material Piperazin-2-ylmethanolDirect precursor, fewer synthetic steps.
Benzylating Agent Benzyl Bromide (1.0-1.1 eq.)Benzyl bromide is more reactive than benzyl chloride, potentially allowing for milder conditions. Stoichiometry is key to minimizing bis-alkylation.
Base K₂CO₃ (2.0-2.5 eq.)A mild, heterogeneous base that is easily filtered off and scavenges the HBr/HCl formed during the reaction.
Solvent Acetonitrile or DCMAprotic solvents that facilitate the Sₙ2 reaction without competing with the nucleophile.
Temperature Room Temperature to 50 °CProvides a balance between reaction rate and selectivity. Higher temperatures can increase bis-alkylation.
Salt Formation 2M HCl in Ethanol (2.0-2.2 eq.)Controlled addition of acid ensures the formation of the stable dihydrochloride salt. Using HCl in a dry organic solvent prevents the introduction of water.[2]
Expected Yield 75-90% (after optimization)Dependent on the success of mono-alkylation and purification steps.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

G Start Low Yield or Impure Product Q1 Is the reaction incomplete? Start->Q1 Q2 Is bis-alkylation observed (e.g., by LC-MS)? Q1->Q2 No Sol1 Increase reaction time or temperature. Verify reagent quality. Q1->Sol1 Yes Q3 Is starting material still present? Q2->Q3 No Sol2 Reduce stoichiometry of benzylating agent (to ~1.0 eq). Use a less reactive agent (BnCl vs. BnBr). Consider a protection strategy for N1. Q2->Sol2 Yes Q4 Is purification difficult? Q3->Q4 No Sol3 Ensure base is active and sufficient. Add a slight excess of benzylating agent (up to 1.1 eq.). Q3->Sol3 Yes Sol4 Optimize chromatography gradient. Ensure free base is fully formed before loading onto silica. Q4->Sol4 Yes

Caption: Troubleshooting workflow for synthesis optimization.

Q: My overall yield is very low. Analysis shows a significant amount of a higher molecular weight byproduct. What is happening?

A: This is a classic sign of bis-alkylation , where both nitrogen atoms of the piperazine ring have been benzylated. The piperazine nitrogens have similar reactivity, making this a common side reaction.[1]

  • Causality: Using a large excess of the benzylating agent or running the reaction at high temperatures for extended periods can favor the formation of the 1,4-dibenzylpiperazine byproduct.[3]

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the benzylating agent. Use no more than 1.0 to 1.1 equivalents of benzyl halide.

    • Use a Protecting Group: For the highest selectivity, consider a protection strategy. Protect one nitrogen with a group like tert-butyloxycarbonyl (Boc), perform the benzylation on the free nitrogen, and then deprotect the Boc group. This multi-step process often provides a higher overall yield of pure product.[2]

    • Modified One-Pot Method: A clever approach involves using piperazine monohydrochloride, which is formed in situ by mixing equimolar amounts of piperazine and piperazine dihydrochloride. The protonated nitrogen is deactivated towards alkylation, favoring mono-substitution.[5][6]

Q: The reaction seems to stall, and a lot of starting material remains even after several hours. What should I check?

A: An incomplete reaction can be due to several factors related to reagents and conditions.

  • Causality: The base may be old or insufficient to neutralize the acid byproduct, shutting down the reaction. Alternatively, the reaction temperature may be too low, or the benzylating agent may have degraded.

  • Solutions:

    • Verify Base Activity: Ensure your base (e.g., K₂CO₃) is dry and active. Use a sufficient excess (at least 2 equivalents).

    • Check Benzyl Halide Quality: Benzyl halides can degrade over time. Use a freshly opened bottle or distill the reagent before use.[6]

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.

    • Consider a Catalyst: In some cases, adding a catalytic amount of sodium iodide can accelerate the reaction, especially when using benzyl chloride, via the Finkelstein reaction.

Q: I'm having trouble purifying the free base by column chromatography. The product is streaking or co-eluting with impurities.

A: Amines can be challenging to purify on silica gel due to their basicity.

  • Causality: The basic amine can interact strongly with the acidic silica gel, leading to poor peak shape (tailing) and difficult separation.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel with a small amount of triethylamine. You can either prepare the slurry with an eluent containing ~0.5-1% triethylamine or flush the packed column with this mixture before loading your sample. This neutralizes the acidic sites on the silica.

    • Optimize Eluent System: Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol can help elute the product more cleanly. A gradient elution is almost always necessary.

    • Alternative Sorbents: If silica fails, consider using alumina (basic or neutral) for the chromatography, which is often more suitable for basic compounds.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize a specific enantiomer, such as (S)-(4-Benzylpiperazin-2-yl)methanol?

A1: Yes, stereospecific synthesis is achievable and often required for pharmaceutical applications. The most common approach is to start with a chiral building block. For example, using the proteinogenic amino acid (S)-serine allows for the construction of the chiral piperazine core, ultimately yielding the desired enantiomerically pure product.[7][8] This multi-step process typically involves the formation of a bicyclic piperazinedione intermediate which is then reduced.[8]

Q2: Why is the final product isolated as a dihydrochloride salt?

A2: There are two primary reasons. First, the free base of (4-Benzylpiperazin-2-yl)methanol is often a viscous oil or low-melting solid that can be difficult to handle and purify.[6] The dihydrochloride salt is typically a stable, crystalline solid that is easy to filter, dry, and store. Second, the salt form significantly enhances the aqueous solubility of the compound, which is a crucial property for many biological and pharmaceutical applications.[2]

Q3: What analytical methods are best for confirming the structure and purity of the final product?

A3: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the benzyl group, the piperazine ring, and the methanol moiety, and to ensure the correct integration of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base). High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically reported as a percentage of the main peak area.

  • Melting Point: For the crystalline dihydrochloride salt, a sharp melting point range is a good indicator of purity.

Q4: Can I use other N-alkylating agents besides benzyl halides?

A4: Yes, the N-alkylation reaction is quite versatile. You can use other substituted benzyl halides to introduce different aryl groups, or other alkyl halides to create a library of N4-substituted piperazine derivatives.[7] The reactivity of the halide will follow the general trend of I > Br > Cl. For less reactive electrophiles, more forcing conditions (higher temperature, stronger base, or a catalyst) may be necessary.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Pauk, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • The European Union Drugs Agency (EUDA). BZP/piperazines drug profile. [Link]

  • Dana Bioscience. (4-Benzylpiperazin-2-yl)methanol dihydrochloride 5g. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Google Patents. Process for preparing N-benzyl piperazine.
  • ResearchGate. Symptoms and signs experienced by BZP users. [Link]

  • Banks, M. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 138, 108-115. [Link]

  • Google Patents. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • Wang, R., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1999-2009. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting (4-Benzylpiperazin-2-yl)methanol 2HCl

Executive Overview Welcome to the Technical Support Center for (4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5). As a Senior Application Scientist, I frequently encounter researchers struggling with t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center for (4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5). As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of this molecule. Structurally, it features a lipophilic benzyl group paired with a polar hydroxymethyl moiety and a bis-protonated piperazine core[1]. While the dihydrochloride (2HCl) salt form is engineered to maximize aqueous solubility and stability[1], its behavior in complex solvent systems—such as DMSO stock dilutions or biphasic organic extractions—requires precise physicochemical control[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your assays and syntheses remain robust.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates when I dilute my DMSO stock into a physiological aqueous buffer (pH 7.4). Why does this happen, and how can I prevent it? Causality & Mechanism: The 2HCl salt is inherently highly soluble in water due to its protonated amines. However, when stored in 100% DMSO, the hygroscopic nature of the solvent absorbs atmospheric moisture over time[3]. This water ingress alters the hydrogen-bonding network of the DMSO, causing micro-precipitation of the lipophilic salt[3]. Furthermore, rapid dilution into a pH 7.4 buffer causes a localized pH shock. Because the pKa values of piperazine nitrogens are typically around ~5.3 and ~9.7[4], the molecule exists in a mixed ionization state at pH 7.4. The sudden drop in the medium's dielectric constant forces the lipophilic benzyl group to drive aggregation. Resolution: Always use anhydrous, septum-sealed DMSO for stock solutions[3]. Pre-warm the stock to 37°C before dilution, and perform a stepwise dilution (e.g., an intermediate 10% DMSO/aqueous step) rather than a direct spike into the final buffer[2].

Q2: I am trying to extract the compound into dichloromethane (DCM) for purification, but it remains entirely in the aqueous phase. How do I force it into the organic layer? Causality & Mechanism: As a dihydrochloride salt, the molecule is heavily hydrated and highly polar in aqueous media, rendering it completely insoluble in non-polar organic solvents like DCM or ethyl acetate[4]. Resolution: You must perform a "freebasing" step. By adjusting the aqueous phase to a pH > 10 using a strong base (e.g., NaOH), both piperazine nitrogens are deprotonated[4]. The resulting free base loses its ionic charge, becomes significantly more lipophilic, and will readily partition into the organic DCM layer[5].

Q3: The powder has turned into a sticky, gummy substance on the benchtop, making it impossible to weigh accurately. Is the compound chemically degraded? Causality & Mechanism: Piperazine salts—especially those with hydrogen-bonding substituents like the hydroxymethyl group—are notoriously hygroscopic[6]. They rapidly absorb moisture from ambient air, leading to deliquescence (dissolving into a concentrated syrup). This is a physical phase change, not chemical degradation, but it drastically alters the effective molecular weight, leading to inaccurate molarity calculations[6]. Resolution: Store the compound in a desiccator. If the compound has already gummed up, dissolve it in a minimal amount of dry methanol, transfer it to a pre-weighed vial, and remove the solvent under high vacuum to yield a dry, weighable foam.

Quantitative Data: Physicochemical State Comparison

Understanding the state of your molecule is critical for solvent selection. The table below summarizes the divergent properties of the salt versus the free base.

PropertyDihydrochloride Salt (2HCl)Free Base
Aqueous Solubility High (>50 mg/mL)Low (<1 mg/mL)
Organic Solubility (DCM/EtOAc) InsolubleHighly Soluble
Hygroscopicity High (Prone to deliquescence)Low to Moderate
Ionization State (pH 7.4) Mixed (Cationic/Neutral)Neutral
Primary Application In vitro biological assays, oral dosingOrganic synthesis, liquid-liquid extraction

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock

This protocol prevents moisture-induced precipitation and ensures accurate assay dosing.

  • Equilibration: Remove the (4-Benzylpiperazin-2-yl)methanol 2HCl vial from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Prevents condensation of atmospheric moisture on the cold powder.

  • Rapid Weighing: Weigh the required mass rapidly.

    • Self-Validation Check: If the powder begins to clump or turn sticky during weighing, ambient humidity is too high, and the mass accuracy is compromised. Abort and dry the sample under vacuum.

  • Dissolution: Dissolve the powder in anhydrous, septum-sealed DMSO to achieve a 10 mM concentration.

    • Causality: Standard laboratory DMSO absorbs water, which reduces the solubility of lipophilic salts and causes micro-precipitation[3].

  • Verification: Vortex and sonicate the solution for 2 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates water contamination in the DMSO.

  • Storage: Aliquot into single-use vials, purge with argon or nitrogen gas, and store at -20°C.

Protocol B: Freebasing and Liquid-Liquid Extraction

This protocol converts the water-soluble salt into an organic-soluble free base for purification.

  • Aqueous Solvation: Dissolve 1.0 g of the 2HCl salt in 10 mL of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring continuously.

    • Self-Validation Check: Monitor the pH using indicator paper. Continue addition until the pH reads >10. You will visually confirm success when the previously clear solution turns cloudy, indicating the lipophilic free base has precipitated out of the aqueous phase[4].

  • Partitioning: Add 10 mL of Dichloromethane (DCM) to the mixture and transfer to a separatory funnel.

  • Extraction: Shake vigorously, venting frequently to release pressure. Allow the layers to separate completely.

    • Causality: The deprotonated piperazine is now uncharged and readily partitions into the lower, denser DCM layer[5].

  • Recovery: Collect the lower organic layer, dry over anhydrous Na2SO4 to remove residual water, and concentrate under vacuum to isolate the pure free base.

Troubleshooting Workflow Visualization

PiperazineSolubility Start Solubility Troubleshooting: (4-Benzylpiperazin-2-yl)methanol 2HCl PhaseCheck Identify Target Solvent System Start->PhaseCheck Aqueous Aqueous Assay Buffer (e.g., PBS, HEPES) PhaseCheck->Aqueous Biological Assays Organic Organic Solvent (e.g., DCM, EtOAc) PhaseCheck->Organic Synthesis/Purification PrecipIssue Issue: Precipitation upon DMSO Stock Dilution Aqueous->PrecipIssue ExtractIssue Issue: Poor Partitioning into Organic Phase Organic->ExtractIssue Sol_Aqueous1 Check DMSO Quality: Use Anhydrous DMSO to prevent hydration PrecipIssue->Sol_Aqueous1 Sol_Organic1 pH Adjustment: Add NaOH to pH > 10 to form Free Base ExtractIssue->Sol_Organic1 Sol_Aqueous2 Stepwise Dilution: Avoid localized pH/polarity shock Sol_Aqueous1->Sol_Aqueous2 Sol_Organic2 Extraction: Partition Free Base into DCM Sol_Organic1->Sol_Organic2

Workflow for resolving common solubility issues with piperazine dihydrochloride salts.

References

  • ResearchGate. How to extract/isolate piperazine from water without distillation? Available at: [Link][4]

  • ResearchGate. How do I remove piperazine from the solid compound? Available at: [Link][5]

Sources

Troubleshooting

Removing impurities from (4-Benzylpiperazin-2-yl)methanol reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of complex amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of complex amino alcohols. The synthesis of (4-Benzylpiperazin-2-yl)methanol typically involves the reduction of 4-benzylpiperazine-2-carboxylic acid (or its corresponding ester) using strong hydride donors like Lithium Aluminum Hydride (LAH)[1].

The resulting crude mixture is a notoriously difficult matrix. It contains the highly polar target compound, inorganic aluminum/lithium salts, unreacted zwitterionic starting materials, and non-polar over-alkylated byproducts. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you isolate your target compound with high purity and yield.

Quantitative Data Summary

Understanding the physicochemical properties of your reaction components is the first step in designing a rational purification strategy.

PropertyValue / CharacteristicImplications for Purification
pKa (Piperazine NH) ~7.7 – 9.8[2]Allows for pH-directed aqueous extraction to separate neutral/acidic impurities.
Solubility Highly polar, water-solubleProne to occlusion in aqueous emulsions or gelatinous inorganic precipitates.
LAH Quench Stoichiometry

(

LAH :


:


NaOH :


)[3]
Exact ratios are critical for forming filterable, granular aluminate salts.
Troubleshooting Guide & FAQs

Q1: After quenching my LAH reduction, the mixture formed a thick, unfilterable gel. How do I recover my product? The Causality: When LAH is quenched improperly or too rapidly, it forms amorphous aluminum hydroxide (


). This creates a gelatinous matrix that permanently traps polar amino alcohols like (4-Benzylpiperazin-2-yl)methanol via extensive hydrogen bonding and physical occlusion[4].
The Solution:  Implement the Fieser Method  proactively. By adding water and 15% NaOH in a strict stoichiometric sequence, you force the aluminum to precipitate as a crystalline, granular lithium aluminate salt (

)[5]. Rescue Protocol: If you already have a gel, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1-2 hours. The tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion into two clear, separable layers[4].

Q2: My crude NMR shows unreacted 4-benzylpiperazine-2-carboxylic acid. How do I separate it from the product without losing yield on a column? The Causality: The starting material is a zwitterion (containing both a basic piperazine nitrogen and an acidic carboxylic acid), whereas your product is a basic amino alcohol. The Solution: Exploit the pKa differentials via a targeted acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated


, pH ~8). The unreacted carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition entirely into the aqueous layer. Your product, (4-Benzylpiperazin-2-yl)methanol, will remain in the organic layer as a free base.

Q3: I am trying to purify the mixture using silica gel column chromatography, but the product streaks severely down the column. How can I fix this? The Causality: Silica gel (


) surfaces are lined with weakly acidic silanol groups (Si-OH). The basic secondary and tertiary amines of (4-Benzylpiperazin-2-yl)methanol interact strongly with these protons via electrostatic attraction, causing severe tailing, poor resolution, and irreversible adsorption[6].
The Solution:  Passivate the silica column. Pre-treat your silica and run your mobile phase (typically Dichloromethane/Methanol) with 1-2% (v/v) Triethylamine (

) or aqueous Ammonia (

). The basic modifier competitively binds to the acidic silanol sites, allowing your piperazine derivative to elute as a sharp, well-defined band.
Experimental Protocol: Standardized Fieser Quench and Extraction

Self-Validating Workflow: This protocol validates itself visually; the successful destruction of hydrides and formation of the correct salt lattice is indicated by the precipitate turning stark white and granular, ensuring no product is trapped.

  • Cooling: Upon completion of the LAH reduction in THF, cool the reaction flask to 0 °C using an ice-water bath to control the exothermic quench.

  • Dilution: Dilute the mixture with an equal volume of diethyl ether or additional THF to reduce the viscosity of the solution.

  • Sequential Quench: For every

    
     grams  of LAH used in the reaction:
    
    • Slowly add

      
       mL  of deionized water dropwise (Caution: Highly exothermic, 
      
      
      
      gas evolution).
    • Add

      
       mL  of 15% (w/v) aqueous NaOH dropwise.
      
    • Add

      
       mL  of deionized water dropwise[3].
      
  • Maturation: Remove the ice bath. Stir the mixture vigorously at room temperature for 15-30 minutes. Validation checkpoint: The suspension must transition from a gray, clumpy gel to a stark white, free-flowing granular solid[5].

  • Filtration: Add anhydrous magnesium sulfate (

    
    ) to absorb excess water, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any occluded product.
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (4-Benzylpiperazin-2-yl)methanol, ready for chromatographic polishing.

Purification Workflow Visualization

Purification A Crude Reaction Mixture (LAH Reduction) B Fieser Quench (H2O, 15% NaOH, H2O) A->B Stoichiometric addition C Filtration (Remove Al/Li Salts) B->C Granular precipitate forms D Acid-Base Extraction (pH 8 Aqueous Wash) C->D Organic filtrate E Silica Gel Chromatography (DCM/MeOH + 1% Et3N) D->E Removes unreacted acid F Pure (4-Benzylpiperazin- 2-yl)methanol E->F Polishing / Removes impurities

Workflow for the purification of (4-Benzylpiperazin-2-yl)methanol from LAH reduction mixtures.

References
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Assiut University [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) Department of Chemistry : University of Rochester [Link]

  • LAH work up: Carboxylic acid reduction with LAH ResearchGate [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate[Link]

  • Piperazines – Knowledge and References Taylor & Francis[Link]

Sources

Optimization

Preventing racemization during (4-Benzylpiperazin-2-yl)methanol derivatization

Technical Support Center: Troubleshooting Racemization in (4-Benzylpiperazin-2-yl)methanol Derivatization Overview (4-Benzylpiperazin-2-yl)methanol is a highly valuable chiral building block in drug discovery. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in (4-Benzylpiperazin-2-yl)methanol Derivatization

Overview (4-Benzylpiperazin-2-yl)methanol is a highly valuable chiral building block in drug discovery. However, the C2 stereocenter is uniquely vulnerable during derivatization. The presence of adjacent heteroatoms (N1, N4) and the hydroxymethyl group creates multiple mechanistic pathways for epimerization and racemization. This guide provides causal explanations and validated protocols to preserve enantiomeric excess (ee) during complex synthetic workflows.

FAQ Section 1: Mechanistic Causes of Racemization

Q1: Why does N1-acylation or alkylation often lead to a loss of enantiomeric purity? A: The primary culprit is base-catalyzed deprotonation . When the N1 position is acylated (e.g., converted to a Boc, Cbz, or amide group), the electron-withdrawing nature of the acyl group significantly increases the acidity of the adjacent C2 proton. If the reaction is subjected to strong bases (like NaH or NaOH) or prolonged exposure to weaker bases at elevated temperatures, the C2 proton is abstracted. This forms a planar enolate-like intermediate. Upon reprotonation, the proton can attack from either face of the ring, resulting in a racemic mixture 1.

Q2: I am trying to convert the C2-hydroxymethyl group into a leaving group (e.g., mesylate) for nucleophilic substitution, but my product is completely racemic. What is happening? A: You are likely triggering aziridinium ion formation . When the -OH group is converted into a good leaving group (like -OMs or -OTs), the lone pair of electrons on the adjacent, unprotected N1 nitrogen can perform an intramolecular nucleophilic attack on the C2-substituent carbon. This displaces the leaving group and forms a highly reactive, bicyclic aziridinium intermediate 2. Because this intermediate is susceptible to nucleophilic attack at either the primary or secondary carbon, the subsequent ring-opening step yields a mixture of enantiomers and regioisomers 3.

Q3: How does temperature affect these pathways? A: Elevated temperatures provide the activation energy necessary to overcome the kinetic barriers for both C2 proton abstraction and aziridinium ring formation. Maintaining low temperatures (<0°C to room temperature) is a critical physical control to suppress these side reactions 4.

Visualizing the Mechanisms

BaseCatalyzed A N1-Acylated Piperazine (Chiral) B Base Abstraction of Acidic C2 Proton A->B C Planar Enolate Intermediate (Loss of Stereocenter) B->C D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F Retention of Configuration (Desired Enantiomer) D->F G Inversion of Configuration (Undesired Enantiomer) E->G

Base-catalyzed enolization pathway leading to racemization at the C2 position.

AziridiniumPathway A C2-Hydroxymethyl Activation (e.g., Mesylation) B Intramolecular Attack by N1 Lone Pair A->B C Bicyclic Aziridinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack at C2 (Path A) C->D E Nucleophilic Attack at C1' (Path B) C->E F Chiral Product (Retention/Inversion) D->F G Rearranged or Racemized Product E->G

Aziridinium ion formation and subsequent nucleophilic ring-opening.

Data Presentation: Racemization Risk Matrix

Reaction TypeTarget Functional GroupMechanistic Cause of RacemizationRisk LevelPrimary Preventive Strategy
N1-Acylation N1 Secondary AmineBase-catalyzed C2 deprotonationHigh Use mild bases (DIPEA); Keep temp < 0°C.
O-Activation C2-Hydroxymethyl (-OH)Aziridinium ion formationCritical Protect N1 with an electron-withdrawing group first.
Alcohol Oxidation C2-Hydroxymethyl (-OH)Enolization of resulting aldehydeHigh Avoid if possible; use extremely mild oxidants (Swern).
N4-Alkylation N4 Tertiary AmineThermal degradationLow Control temperature; monitor reaction time.

FAQ Section 2: Troubleshooting & Preventive Protocols

Q4: How can I prevent aziridinium-induced racemization during O-derivatization? A: The causality of aziridinium formation relies on the nucleophilicity of the N1 lone pair. To prevent this, you must construct a self-validating sequence where N1 is protected with a strongly electron-withdrawing group (like Boc or Cbz) before activating the hydroxyl group. This delocalizes the N1 lone pair into the protecting group's carbonyl system, rendering it non-nucleophilic and completely shutting down the aziridinium pathway.

Protocol: Step-by-Step O-Mesylation without Racemization
  • N1-Protection (Boc):

    • Dissolve (4-Benzylpiperazin-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Add Triethylamine (TEA) (1.2 eq) dropwise. Causality: TEA is a weak base, minimizing deprotonation risks at 0 °C.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). Stir for 2 hours at 0 °C, then allow to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • O-Mesylation:

    • Dissolve the resulting N1-Boc-(4-Benzylpiperazin-2-yl)methanol in anhydrous DCM and cool strictly to 0 °C.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic side reactions.

    • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15 minutes.

    • Stir for 1 hour at 0 °C. Do not let the reaction warm to room temperature to avoid thermal degradation 4.

    • Quench with ice water, extract with cold DCM, wash with brine, dry, and concentrate under reduced pressure (bath temp < 30 °C).

Q5: What are the best practices for N1-derivatization without epimerization? A: When coupling N1 to form amides or alkylating it, the choice of base and coupling reagent is paramount.

  • Avoid Strong Bases: Never use NaH, KOtBu, or NaOH. Rely on mild organic bases like DIPEA or inorganic bases like NaHCO₃ 1.

  • Use Epimerization-Suppressing Additives: If performing an amide coupling at N1, use reagents known to suppress racemization, such as HATU with HOAt, or EDC with HOBt. These additives stabilize the reactive intermediates and accelerate the coupling rate, minimizing the time the molecule spends in a vulnerable, base-exposed state 1.

References

  • avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol - Benchchem. Benchchem.
  • [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride | 1860012-50-5 | Benchchem. Benchchem.
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. BOC Sciences.
  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamid
  • Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines - PMC. PMC.

Sources

Troubleshooting

Technical Support Center: Resolving Decomposition of (4-Benzylpiperazin-2-yl)methanol Under Basic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with (4-Benzylpiperazin-2-yl)methanol in basic media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with (4-Benzylpiperazin-2-yl)methanol in basic media. Here, we provide in-depth troubleshooting advice, potential mechanistic explanations for observed degradation, and validated analytical protocols to help you diagnose and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my (4-Benzylpiperazin-2-yl)methanol sample when dissolved in a basic solution. What could be the cause?

A1: The decomposition of (4-Benzylpiperazin-2-yl)methanol under basic conditions can be attributed to several factors. The piperazine ring's nitrogen atoms are susceptible to oxidation, which can be accelerated at higher pH.[1] Additionally, the presence of the N-benzyl group introduces the possibility of elimination reactions, and the hydroxymethyl group at the C-2 position may influence the molecule's reactivity in ways that are not typical for simpler N-benzylpiperazine derivatives.

Q2: My solution of (4-Benzylpiperazin-2-yl)methanol has developed a yellow tint over time. Is this related to decomposition?

A2: A color change in your solution is a strong indicator of chemical degradation. This can result from the formation of oxidized byproducts or conjugated systems arising from elimination reactions. It is crucial to analyze the discolored solution to identify the degradation products and understand the decomposition pathway.

Q3: Are there any specific storage conditions recommended for (4-Benzylpiperazin-2-yl)methanol to prevent degradation?

A3: To maintain the stability of (4-Benzylpiperazin-2-yl)methanol, it is recommended to store it as a solid in a cool, dark, and dry place. If a solution is required, preparing it fresh is ideal. For storage in solution, using a buffered system at a neutral or slightly acidic pH, and protecting it from light and oxygen by using amber vials and an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation.[1]

Q4: What analytical techniques are best suited for monitoring the stability of (4-Benzylpiperazin-2-yl)methanol?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for quantifying the parent compound and detecting the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities and degradation products.[2][3]

Troubleshooting Guide: Investigating Decomposition

When (4-Benzylpiperazin-2-yl)methanol exhibits instability in a basic environment, a systematic investigation is necessary to pinpoint the cause and implement corrective actions. This section delves into the potential chemical degradation pathways and provides a logical workflow for troubleshooting.

Potential Degradation Pathways

While direct studies on the base-catalyzed degradation of (4-Benzylpiperazin-2-yl)methanol are not extensively documented, we can infer potential pathways based on the chemical principles of related structures.

1. Oxidation of the Piperazine Nitrogens:

The tertiary amine centers in the piperazine ring are nucleophilic and can be susceptible to oxidation, especially in the presence of oxygen, trace metal ions, or light.[1] This can lead to the formation of N-oxides or other oxidized species.

2. Hofmann-type Elimination:

The N-benzyl group can participate in an E2 elimination reaction, particularly under strong basic conditions and elevated temperatures. This pathway is analogous to the Hofmann elimination observed in quaternary ammonium salts.[4] The hydroxide ion would act as a base, abstracting a proton from a beta-carbon, leading to the cleavage of the C-N bond and the formation of an alkene. Given the structure of (4-Benzylpiperazin-2-yl)methanol, a Hofmann-type elimination could theoretically lead to ring-opening.

3. Ring-Opening and Fragmentation:

While less common for simple piperazines under mild basic conditions, ring-opening can occur. Studies on N-Boc protected piperazines have shown that treatment with strong bases like s-BuLi can lead to ring fragmentation, especially when followed by reaction with an electrophile.[5] Although the conditions in your experiments are likely much milder, this highlights a potential, albeit less probable, degradation route.

Below is a diagram illustrating these potential degradation pathways:

Decomposition Pathways cluster_0 Starting Material cluster_1 Conditions cluster_2 Potential Degradation Pathways Start (4-Benzylpiperazin-2-yl)methanol Conditions Basic Conditions (e.g., OH⁻, Heat, O₂) Oxidation Oxidation (N-Oxide Formation) Conditions->Oxidation O₂ Elimination Hofmann-type Elimination (Ring-Opening) Conditions->Elimination Strong Base/Heat Fragmentation Ring Fragmentation Conditions->Fragmentation Harsh Conditions

Caption: Potential degradation pathways for (4-Benzylpiperazin-2-yl)methanol under basic conditions.

Troubleshooting Workflow

A logical and systematic approach is key to identifying the cause of degradation. The following workflow provides a step-by-step guide for your investigation.

Troubleshooting Workflow Start Decomposition Observed Characterize Characterize Degradants (HPLC-MS, GC-MS, NMR) Start->Characterize Identify Identify Degradation Products Characterize->Identify Hypothesize Hypothesize Degradation Pathway Identify->Hypothesize Control_pH Control pH: - Use weakest effective base - Buffer solution to optimal pH Hypothesize->Control_pH Control_Atmosphere Control Atmosphere: - Degas solvent - Use inert gas (N₂ or Ar) Hypothesize->Control_Atmosphere Control_Temp Control Temperature: - Run reaction at lower temperature Hypothesize->Control_Temp Additives Consider Additives: - Antioxidants (e.g., BHT) - Chelating agents (e.g., EDTA) Hypothesize->Additives Monitor Monitor Stability of Modified Process Control_pH->Monitor Control_Atmosphere->Monitor Control_Temp->Monitor Additives->Monitor Success Decomposition Resolved Monitor->Success Stable Re-evaluate Re-evaluate Pathway and Conditions Monitor->Re-evaluate Unstable Re-evaluate->Hypothesize

Caption: A systematic workflow for troubleshooting the decomposition of (4-Benzylpiperazin-2-yl)methanol.

Analytical Workflow for Stability Assessment

To effectively troubleshoot decomposition, a robust analytical method is essential to separate and identify both the parent compound and any degradation products.

Protocol 1: HPLC-UV/MS Method for Purity and Impurity Profiling

This method is designed to provide quantitative data on the purity of (4-Benzylpiperazin-2-yl)methanol and to detect and identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of (4-Benzylpiperazin-2-yl)methanol at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For stability studies, dissolve the compound in the basic solution of interest at the desired concentration.

  • At specified time points, withdraw an aliquot, neutralize it with an appropriate acid if necessary, and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

3. Data Analysis:

  • Monitor the peak area of the parent compound over time to determine the rate of degradation.

  • Analyze the mass spectra of any new peaks to identify potential degradation products.

Protocol 2: GC-MS for Identification of Volatile Degradants

This method is useful for identifying more volatile degradation products that may not be easily detected by HPLC.

1. Sample Preparation:

  • Extract the basic solution containing the degraded sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Reconstitute the residue in a small volume of a volatile solvent compatible with the GC injection port.

2. GC-MS Conditions:

ParameterRecommended Conditions
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

3. Data Analysis:

  • Compare the mass spectra of the observed peaks with spectral libraries (e.g., NIST) to identify the degradation products.

Preventative Measures

Based on the potential degradation pathways, the following preventative measures can be implemented to enhance the stability of (4-Benzylpiperazin-2-yl)methanol in your experiments.

1. pH Control:

  • Use the weakest effective base: If the basicity is the primary driver of decomposition, consider using a milder base or a non-nucleophilic base.

  • Buffering: Maintain the pH of your solution at the lowest possible value that is still effective for your experimental needs. A comprehensive pH stability study is recommended to identify the optimal pH range.[1]

2. Exclusion of Oxygen:

  • Inert Atmosphere: When working with solutions of (4-Benzylpiperazin-2-yl)methanol, particularly at elevated temperatures, it is advisable to work under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

3. Temperature Control:

  • Conduct your experiments at the lowest feasible temperature to slow down the rate of potential degradation reactions.

4. Use of Additives:

  • Antioxidants: If oxidation is identified as a significant degradation pathway, the addition of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.[1]

  • Chelating Agents: To mitigate the effects of trace metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).[1]

By implementing these troubleshooting strategies and preventative measures, you can significantly improve the stability of (4-Benzylpiperazin-2-yl)methanol in your research, leading to more reliable and reproducible results.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Process for preparing N-benzyl piperazine. (2005).
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[6][7]benzoquinone hydrochloride. (2025). ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (2017). Master Organic Chemistry. [Link]

  • Synthesis of 4-benzylpiperidine hydrochlorides and... (2021). ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (2007). PMC - NIH. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). ACS Publications. [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI. [Link]

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (2022). MDPI. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Hofmann Elimination. (2025). Chemistry Steps. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). ResearchGate. [Link]

  • Method for preparing n-alkyl-piperazines. (2014).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. (2014). ECS Meeting Abstracts. [Link]

  • Hofmann Elimination. (2023). Chemistry LibreTexts. [Link]

  • Five- and six-membered ring opening of pyroglutamic diketopiperazine. (2002). The Journal of Organic Chemistry. [Link]

Sources

Optimization

Strategies for debenzylation of (4-Benzylpiperazin-2-yl)methanol without side reactions

Welcome to the Technical Support Center for the debenzylation of (4-Benzylpiperazin-2-yl)methanol . Removing an N-benzyl protecting group from a piperazine ring that also contains an unprotected primary alcohol presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the debenzylation of (4-Benzylpiperazin-2-yl)methanol .

Removing an N-benzyl protecting group from a piperazine ring that also contains an unprotected primary alcohol presents unique chemoselectivity challenges. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and data-driven solutions to prevent common side reactions such as N-methylation, catalyst poisoning, and hydroxyl group esterification.

I. Strategic Workflow for Debenzylation

Before initiating the reaction, selecting the correct methodology is critical to avoid degrading the unprotected hydroxymethyl group or poisoning the palladium catalyst. Use the decision matrix below to select the optimal pathway.

G Start Substrate: (4-Benzylpiperazin-2-yl)methanol Q1 Is a free secondary amine required? Start->Q1 Warn1 Avoid ACE-Cl: Reacts with free -OH Start->Warn1 FreeAmine Yes: Free Amine Q1->FreeAmine ProtAmine No: Need N-Boc Amine Q1->ProtAmine Q2 Can you use H2 gas? FreeAmine->Q2 TransferHyd Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C, EtOH) Q2->TransferHyd No DirectHyd Direct Hydrogenation (H2, Pd/C, Acidic EtOH) Q2->DirectHyd Yes Warn2 Avoid pure MeOH with H2: Risk of N-methylation DirectHyd->Warn2 BocHyd In Situ Boc Protection (Boc2O, H2, Pd/C, EtOAc/EtOH) ProtAmine->BocHyd

Decision tree for selecting the optimal debenzylation strategy.

II. Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product show an N-methyl impurity (+14 Da by LCMS) when performing Pd/C hydrogenation in methanol? A: This is a well-documented cascade side reaction. Palladium on carbon (Pd/C) can catalytically oxidize methanol to formaldehyde[1]. The newly deprotected secondary piperazine amine rapidly reacts with this formaldehyde to form an iminium ion, which is subsequently reduced by the hydrogen gas to yield an N-methylated byproduct. Solution: Switch your solvent to ethanol, ethyl acetate, or 2-propanol, which lack the


-C-H bond susceptibility required to form reactive aldehydes under these specific mild conditions.

Q2: Can I use 1-chloroethyl chloroformate (ACE-Cl) to avoid using transition metals? A: No, not for this specific substrate. While ACE-Cl is a highly efficient reagent for non-hydrogenolytic N-debenzylation[2], your substrate contains a highly nucleophilic, unprotected primary alcohol (hydroxymethyl group). ACE-Cl will preferentially or competitively react with the hydroxyl group to form a carbonate or chloride derivative. If transition metals must be avoided, the hydroxyl group must first be transiently protected (e.g., as a silyl ether).

Q3: Why does my hydrogenation reaction stall at 50-60% conversion? A: Catalyst poisoning. As the benzyl group is removed, the resulting free secondary amine of the piperazine ring exposes a highly active lone pair that strongly coordinates to the palladium surface, blocking further catalytic cycles. Solution: You must disrupt this coordination. This is achieved either by protonating the amine (adding 1.1 equivalents of acetic acid or HCl) or by trapping the amine in situ using Boc-anhydride (Bocngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


O).

III. Troubleshooting Guide & Quantitative Data

The following table summarizes the expected outcomes and interventions for specific reaction conditions applied to (4-Benzylpiperazin-2-yl)methanol.

Reaction ConditionPrimary Issue / Side ReactionConversion RateRecommended Intervention
Pd/C, H

(1 atm), MeOH
N-methylation (up to 15-20%)80-90%Change solvent to EtOH or EtOAc.
Pd/C, H

(1 atm), EtOAc
Reaction stalling / Catalyst poisoning40-60%Add 1.1 eq. of Glacial Acetic Acid.
ACE-Cl, DCE, reflux

MeOH
O-acylation / Carbonate formation>95% (Wrong product)Do not use unless the -OH is protected.
Pd/C, NH

HCO

, EtOH, 60°C
Sublimation of NH

HCO

>95%Use a sealed tube or reflux condenser; monitor gas evolution.
Pd/C, H

, Boc

O, EtOAc
None (Highly efficient)>98%Ideal if the N-Boc protected intermediate is desired.

IV. Self-Validating Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Yields Free Amine)

This method avoids H


 gas and utilizes ammonium formate as a mild hydrogen donor[3].
  • Preparation: Dissolve (4-Benzylpiperazin-2-yl)methanol (1.0 eq, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~0.1 g per 1.0 g of substrate) under a nitrogen atmosphere to prevent ignition.

  • Donor Addition: Add ammonium formate (5.0 eq, 50 mmol) in one portion.

    • Self-Validation Check: Upon heating to 60°C, you should observe gentle effervescence (release of CO

      
       and NH
      
      
      
      ). If no bubbling occurs, your Pd/C is likely deactivated.
  • Reaction: Stir at 60°C for 4-6 hours.

    • Self-Validation Check: Analyze an aliquot by LCMS or TLC. The disappearance of the benzyl CH

      
       protons (singlet at ~3.5 ppm in 
      
      
      
      H NMR) confirms complete deprotection.
  • Workup: Filter the hot mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure to yield the crude piperazin-2-ylmethanol.

Protocol B: Hydrogenation with In Situ Boc-Protection (Yields N-Boc Amine)

This is the most robust method if the downstream synthesis requires a protected piperazine[4]. Trapping the amine prevents catalyst poisoning.

  • Preparation: Dissolve the substrate (1.0 eq, 10 mmol) and Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq, 11 mmol) in ethyl acetate (40 mL).
    
  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under a nitrogen blanket.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
    
    • Self-Validation Check: The reaction volume in the H

      
       balloon should visibly decrease. If the balloon remains fully inflated after 2 hours, check for leaks or catalyst deactivation.
      
  • Workup: Purge the flask with nitrogen. Filter the suspension through Celite, wash with EtOAc, and concentrate. The resulting tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is usually pure enough (>95%) for subsequent steps without chromatography.

V. References

  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. ResearchGate. Available at:[Link]

  • Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. PMC (National Institutes of Health). Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC (National Institutes of Health). Available at:[Link]

  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Stabilization of (4-Benzylpiperazin-2-yl)methanol dihydrochloride in solution

Welcome to the technical support center for (4-Benzylpiperazin-2-yl)methanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Benzylpiperazin-2-yl)methanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilization of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Stability Profile

(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a bifunctional molecule featuring a piperazine ring, a benzyl group, and a primary alcohol. As a dihydrochloride salt, its stability and solubility are intrinsically linked to the protonation state of its two nitrogen atoms.[1][2] The primary challenges in handling this compound in solution stem from its susceptibility to pH-dependent degradation, oxidation, and potential photolysis.[3]

The piperazine moiety, while generally stable, can undergo oxidation, particularly at the nitrogen atoms, which can be influenced by factors like pH, temperature, and the presence of metal ions.[4][5][6] The benzyl group can also be a site for oxidative degradation. Understanding these potential liabilities is the first step toward designing robust experimental conditions.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with (4-Benzylpiperazin-2-yl)methanol dihydrochloride in solution.

Q1: My compound is not fully dissolving in water. What should I do?

A1: While the dihydrochloride salt form is designed to enhance aqueous solubility, several factors can impede dissolution.[1][7] First, verify the pH of your water; deionized water can become acidic from dissolved CO2, which should be favorable for this salt. However, if the concentration is high, solubility limits may be reached. Gentle warming (to 30-40°C) and sonication can aid dissolution. If solubility remains an issue, consider preparing the stock solution in a slightly acidic buffer (e.g., 10 mM citrate or acetate buffer, pH 4-6) to ensure the amine groups remain fully protonated, which is crucial for solubility.[8]

Q2: My solution of (4-Benzylpiperazin-2-yl)methanol dihydrochloride has turned yellow/brown. What caused this?

A2: A color change often indicates oxidative degradation.[8] The tertiary amine within the piperazine ring and the benzylic position are susceptible to oxidation.[9] This process can be accelerated by exposure to light (photo-oxidation), elevated temperatures, or the presence of trace metal ion contaminants in your solvent or buffer salts.[6] To prevent this, always use high-purity solvents, prepare solutions fresh, and store them protected from light at 2-8°C. If long-term storage is necessary, consider degassing the solvent (sparging with nitrogen or argon) before dissolution to remove dissolved oxygen.

Q3: I am seeing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What is happening?

A3: This strongly suggests chemical degradation. The primary suspects are oxidation and, to a lesser extent, hydrolysis, though the latter is less common for this structure.[3] Oxidative degradation can lead to N-oxides or cleavage of the benzyl group.[4][10] To confirm this, a forced degradation study is recommended.[8] Exposing the compound to mild oxidative (e.g., 0.1% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions can help you identify the degradation products and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[9]

Q4: Can I use a phosphate buffer (PBS) to dissolve my compound?

A4: Caution is advised. While PBS is a common biological buffer, phosphate ions can sometimes interact with hydrochloride salts, potentially leading to precipitation of a less soluble phosphate salt of the amine, especially at higher concentrations or near-neutral pH. It is recommended to first test solubility in your specific PBS formulation on a small scale. Citrate or acetate buffers are often safer alternatives for acidic to neutral pH ranges.

Troubleshooting Guides & Protocols

This section provides detailed workflows for diagnosing and resolving common stability issues.

Troubleshooting Flowchart: Diagnosing Solution Instability

This flowchart guides you from an observed problem to its likely cause and the appropriate corrective action.

G Start Problem Observed: Solution is unstable (e.g., color change, precipitation, new peaks) Check_Clarity Is the solution hazy or does it contain precipitate? Start->Check_Clarity Check_Color Has the solution changed color (e.g., yellow)? Check_Clarity->Check_Color No Solubility_Issue Potential Cause: Solubility Limit Exceeded or pH Issue Check_Clarity->Solubility_Issue Yes Check_HPLC Do you see new peaks or a loss of the main peak in HPLC? Check_Color->Check_HPLC No Oxidation_Issue Potential Cause: Oxidative Degradation Check_Color->Oxidation_Issue Yes Degradation_Issue Potential Cause: Chemical Degradation (Oxidative, Hydrolytic) Check_HPLC->Degradation_Issue Yes Solution_Solubility Solution: 1. Lower concentration. 2. Use an acidic buffer (pH 4-6). 3. Gentle warming/sonication. Solubility_Issue->Solution_Solubility Solution_Oxidation Solution: 1. Prepare fresh solutions. 2. Use high-purity, degassed solvents. 3. Store protected from light at 2-8°C. 4. Add antioxidant (e.g., 0.01% BHT). Oxidation_Issue->Solution_Oxidation Solution_Degradation Solution: 1. Confirm degradation via forced study. 2. Optimize pH and buffer choice. 3. Avoid incompatible excipients. 4. Implement protective measures (light/air). Degradation_Issue->Solution_Degradation

Caption: Troubleshooting decision tree for solution instability.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to maximize the stability of (4-Benzylpiperazin-2-yl)methanol dihydrochloride for routine experimental use.

Materials:

  • (4-Benzylpiperazin-2-yl)methanol dihydrochloride

  • High-purity (e.g., HPLC-grade) water or a suitable buffer (e.g., 10 mM Sodium Citrate, pH 5.0)

  • Calibrated pH meter

  • Sterile, amber glass vials or polypropylene tubes

  • Argon or Nitrogen gas (optional, for long-term storage)

Procedure:

  • Solvent Preparation: If preparing a stock for long-term storage (>1 week), degas your chosen solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of the compound in a clean container.

  • Dissolution: Add the solvent to the compound. Vortex or sonicate briefly until fully dissolved. Avoid vigorous, prolonged vortexing which can introduce atmospheric oxygen.

  • pH Verification (Self-Validation): Measure the pH of the final solution. For a dihydrochloride salt in unbuffered water, the pH should be acidic. If using a buffer, confirm the pH is within your target range (e.g., 4.0-6.0). This confirms proper salt dissolution.

  • Visual Inspection (Self-Validation): Hold the solution against a light and dark background. It should be clear and colorless. Any haze or color indicates a problem (see troubleshooting flowchart).

  • Storage: Aliquot the stock solution into amber vials to minimize light exposure and freeze-thaw cycles. If degassed, overlay the solution with an inert gas before capping. Store at 2-8°C for short-term use (≤ 1 week) or ≤ -20°C for long-term storage.

Protocol 2: Basic Forced Degradation Study for Method Validation

This protocol helps identify potential degradants and validates if your analytical method is "stability-indicating."

Objective: To intentionally degrade the compound under controlled stress conditions to ensure the analytical method can distinguish the intact drug from its degradation products.[8]

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions in separate, clearly labeled amber vials:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[9]

    • Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples (including the control) by your HPLC-UV or LC-MS method.[11][12]

  • Evaluation (Self-Validation): A stability-indicating method will show a decrease in the peak area of the parent compound in the stressed samples and the appearance of new, well-resolved peaks corresponding to the degradation products. The control sample should show minimal degradation. If the parent peak overlaps with new peaks, the analytical method needs further optimization (e.g., changing the mobile phase gradient or column chemistry).[8]

Data Summary & Key Parameters

ParameterRecommended Condition/ValueRationale & Citation
Storage (Solid) 2-8°C, protect from light, sealed in dry conditions.Prevents slow degradation from light and atmospheric moisture.
Storage (Solution) 2-8°C (short-term), ≤ -20°C (long-term), in amber vials.Minimizes oxidative and thermal degradation pathways.
Recommended Solvents High-purity water, DMSO, Ethanol.Dihydrochloride salt form confers good solubility in polar solvents.
Recommended pH Range 4.0 - 6.5Maintains protonation of the piperazine nitrogens, ensuring solubility and minimizing base-catalyzed degradation.
Incompatible Buffers Phosphate buffers (potentially, test first).Risk of forming less soluble phosphate salts with the amine.
Primary Degradation Pathway OxidationThe piperazine ring and benzyl group are susceptible to oxidation by atmospheric O₂.[4][6][9]

Potential Degradation Pathway

The most probable degradation pathway involves oxidation. The tertiary amine is often the most susceptible site, leading to an N-oxide. The benzylic position is also a potential site for oxidation.

G Parent (4-Benzylpiperazin-2-yl)methanol dihydrochloride Oxidant [O] (e.g., O₂, H₂O₂, light) Parent->Oxidant N_Oxide Piperazine N-Oxide Derivative Oxidant->N_Oxide Major Pathway Benzyl_Oxide Benzylic Oxidation Product (e.g., Benzaldehyde derivative) Oxidant->Benzyl_Oxide Minor Pathway

Caption: Plausible oxidative degradation pathways.

References

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents. (n.d.).
  • (4-Benzylpiperazin-2-yl)methanol | 85817-34-1 - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
  • (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium - ResearchGate. (n.d.).
  • The stability of amitriptyline hydrochloride in aqueous solution - ResearchGate. (n.d.).
  • (4-Benzylpiperazin-2-yl)methanol | 85817-34-1. (n.d.).
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. - SciSpace. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid - Benchchem. (n.d.).
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18).
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed. (2013, February 15).
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC. (n.d.).
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29).
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. | Open Access Journals - Research and Reviews. (2014, September 15).
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023, June 22).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. (2004, September 24).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC. (2020, December 30).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.).
  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
  • [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride | 1860012-50-5 | Benchchem. (n.d.).
  • Oxidation of piperazine in post-combustion carbon capture - The University of Texas at Austin. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. (n.d.).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12).
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023, June 26).
  • (4-Methylpiperazin-2-yl)methanol | C6H14N2O | CID 12793177 - PubChem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Benzylpiperazin-2-yl)methanol dihydrochloride. Designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Benzylpiperazin-2-yl)methanol dihydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis framework and detailed experimental protocols to ensure both accurate structural confirmation and a deeper understanding of how molecular structure dictates spectral features.

The Analytical Challenge: Structure and Prediction

(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a substituted piperazine derivative. Its structure comprises a chiral piperazine ring, a benzyl group on one nitrogen (N4), and a hydroxymethyl group at the C2 position. The dihydrochloride form indicates that both nitrogen atoms are protonated, bearing a positive charge. This protonation is a critical feature that profoundly influences the ¹H NMR spectrum.

Figure 1: Structure of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride with Proton Labeling

structure mol label_Ph H-Ph (5H) label_CH2Ph H-ArCH₂ (2H) label_CH2OH H-CH₂OH (2H) label_2H H-2 (1H) label_3H H-3 (2H) label_5H H-5 (2H) label_6H H-6 (2H)

Structure with key proton groups highlighted.

Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR signals for (4-Benzylpiperazin-2-yl)methanol dihydrochloride, assuming the spectrum is acquired in Deuterium Oxide (D₂O). In D₂O, the labile protons from the hydroxyl (-OH) and the two ammonium (N⁺-H) groups will exchange with the solvent and become silent in the spectrum, simplifying the analysis. The residual solvent peak (HDO) typically appears around 4.7-4.8 ppm.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Labeled ProtonsPredicted δ (ppm)IntegrationMultiplicityRationale for Prediction
H-Ph (Phenyl)7.40 - 7.605HMultiplet (m)Protons on the aromatic ring. Typically appear as a complex multiplet in this region for monosubstituted rings unless resolved at very high field.[1][2]
H-ArCH₂ (Benzyl)~4.402HSinglet (s) or AB quartetBenzylic protons adjacent to a protonated nitrogen (N⁺4). The positive charge strongly deshields these protons. They may appear as a singlet due to free rotation or as a more complex AB quartet if rotation is hindered.
H-2, H-3, H-5, H-6 (Piperazine Ring)3.40 - 4.207HComplex Multiplets (m)All piperazine protons are significantly shifted downfield due to the electron-withdrawing effect of the two adjacent ammonium (N⁺-H) centers.[3][4] The chiral center at C2 makes all ring methylenes (C3, C5, C6) diastereotopic, leading to complex, overlapping multiplets.
H-CH₂OH (Hydroxymethyl)3.80 - 4.002HMultiplet (m)These protons are adjacent to the chiral center (C2), making them diastereotopic. They are expected to appear as a complex multiplet (likely a doublet of doublets or AB quartet), overlapping with the piperazine ring signals.

A Comparative Approach to Spectral Validation

To substantiate our predictions, we will deconstruct the target molecule and compare its expected signals with the known ¹H NMR data of simpler, analogous compounds. This method allows us to isolate and understand the contribution of each structural moiety to the final spectrum.

Alternative 1: N-Benzylpiperazine Dihydrochloride

This compound allows us to observe the benzyl group and a fully protonated piperazine ring without the influence of the hydroxymethyl substituent. A reference spectrum from the SWGDrug library shows the key signals for the hydrochloride salt in D₂O.[5]

Table 2: Experimental ¹H NMR Data for N-Benzylpiperazine Dihydrochloride (in D₂O)

ProtonsExperimental δ (ppm)[5]MultiplicityComparison Insights
Phenyl~7.5MultipletConfirms the chemical shift for the phenyl ring protons.
Benzyl CH₂~4.4SingletProvides an excellent reference point for the benzylic protons adjacent to a protonated nitrogen.
Piperazine CH₂~3.5Singlet (broad)In this symmetrical molecule, all 8 piperazine protons are chemically equivalent and appear as a single peak. This highlights the strong deshielding effect of protonation.
Alternative 2: Piperazine Dihydrochloride

This is the simplest analog, representing the core piperazine ring with both nitrogens protonated. Due to its high symmetry (D₂h point group), all eight protons are chemically and magnetically equivalent.

  • Expected Spectrum: A single, sharp singlet.

  • Expected Chemical Shift: Predicted to be around ~3.6 ppm . The presence of two adjacent positive charges would create a highly electron-deficient environment, shifting the protons significantly downfield from the ~2.8 ppm seen in neutral piperazine.

Alternative 3: Benzyl Alcohol

This molecule isolates the spectral signature of the C₆H₅-CH₂-OH fragment.

Table 3: Typical ¹H NMR Data for Benzyl Alcohol (in CDCl₃)

ProtonsTypical δ (ppm)[6][7]MultiplicityComparison Insights
Phenyl7.25 - 7.40MultipletEstablishes the baseline chemical shift for the phenyl protons without the influence of a nearby positive charge.
Benzyl CH₂~4.67SingletShows the chemical shift of benzylic protons attached to an oxygen. This is slightly downfield compared to our target due to oxygen's electronegativity.
Hydroxyl OHVariable (e.g., ~2.7)Singlet (broad)This labile proton's signal position is highly dependent on concentration and solvent.

Comparative Summary: By examining these simpler structures, we can confidently attribute the predicted downfield shifts in our target molecule to the powerful inductive effects of the two ammonium cations. The complexity of the piperazine and hydroxymethyl signals is a direct result of the C2 chiral center, which breaks the symmetry observed in the simpler analogs.

Experimental Protocol: Acquiring a High-Quality Spectrum

The reliability of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines the best practices for preparing and analyzing a hydrochloride salt like (4-Benzylpiperazin-2-yl)methanol dihydrochloride.

Step-by-Step Methodology
  • Solvent Selection:

    • For Structural Confirmation (Recommended): Use Deuterium Oxide (D₂O). This will exchange all labile N⁺-H and O-H protons, simplifying the spectrum to only the C-H signals and providing a clean baseline.[8]

    • For Observing Labile Protons: Use a polar aprotic solvent like DMSO-d₆. This will allow observation of the N⁺-H and O-H protons, which can provide additional structural information, though their signals are often broad.[9][10]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dihydrochloride salt directly into a clean, dry vial.[11]

    • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).

    • Vortex the vial until the solid is completely dissolved. Amine salts are generally water-soluble.

    • Prepare a filtration pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[11]

    • Cap the NMR tube securely.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock: Establish a field-frequency lock on the deuterium signal of the solvent.

    • Shim: Optimize the magnetic field homogeneity (shimming) to achieve narrow, symmetrical peak shapes. An automated shimming routine is typically sufficient.

    • Tune and Match: Tune the probe to the appropriate frequency for ¹H observation.

    • Acquire Data: Run a standard 1D proton experiment. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process Data: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Reference: Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to ~4.79 ppm (this value can vary slightly with temperature).[12]

Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filtrate 3. Filter into NMR Tube dissolve->filtrate insert 4. Insert Sample filtrate->insert lock_shim 5. Lock & Shim insert->lock_shim acquire 6. Acquire Data lock_shim->acquire process 7. FT, Phase, Baseline acquire->process reference 8. Reference Spectrum process->reference analyze 9. Analyze & Interpret reference->analyze

Diagram of the NMR experimental workflow.

solvent_choice start Goal of Analysis? goal1 Structural Confirmation (Simplify Spectrum) start->goal1 goal2 Observe Labile Protons (N-H, O-H) start->goal2 solvent1 Choose D₂O goal1->solvent1 solvent2 Choose DMSO-d₆ goal2->solvent2 outcome1 Result: Clean spectrum of C-H framework. N-H and O-H signals are absent. solvent1->outcome1 outcome2 Result: C-H, N-H, and O-H signals are all visible. N-H signals likely broad. solvent2->outcome2

Decision diagram for selecting an NMR solvent.

Conclusion

The ¹H NMR spectrum of (4-Benzylpiperazin-2-yl)methanol dihydrochloride is complex, but its interpretation is straightforward when approached systematically. The key predictive features are the significant downfield shifts of all protons on or adjacent to the piperazine ring, a direct consequence of the dual positive charges on the nitrogen atoms. The chirality at the C2 position induces diastereotopicity in adjacent methylene groups, leading to complex multiplets that contrast sharply with the simple spectra of symmetrical analogs like N-benzylpiperazine or piperazine dihydrochloride. By leveraging this comparative methodology and adhering to a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this and similar compounds in the drug development pipeline.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11788288, (Piperazin-2-yl)methanol. [Link]

  • S. de S. F. Rosa, J., et al. (2023). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • D'hooghe, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]

  • Alver, Ö., et al. (2010). Experimental and Theoretical ¹⁵N NMR and ¹JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. [Link]

  • NIST. WebBook entry for 1-Benzylpiperazine. [Link]

  • The Royal Society of Chemistry. Supplementary Information for an unspecified article, providing NMR data for benzyl alcohol. [Link]

  • Tircsó, G., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 420, 67-76. [Link]

  • Chemistry Stack Exchange. (2018). What is number of ¹H NMR signals for toluene? [Link]

  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 749-760. [Link]

  • Modgraph Consultants Ltd. (2005). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. [Link]

  • ResearchGate. (2012). The 200-MHz ¹H-NMR spectra of the CL/benzyl alcohol/RuCl₂(PPh₃)₃... [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹H NMR: Intermediate Level, Spectrum 8 (Benzyl Alcohol). [Link]

  • Western University, Department of Chemistry. NMR Sample Preparation. [Link]

  • SWGDrug. (2005). Monograph for Benzylpiperazine. [Link]

  • Master Organic Chemistry. (2022). ¹H NMR: How Many Signals? [Link]

  • DergiPark. Experimental and Theoretical ¹⁵N NMR and ¹JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82044, Piperazine hydrochloride. [Link]

  • Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? [Link]

  • ResearchGate. (2020). ¹H NMR spectra (300 MHz, toluene-d₈, 297 K) of complex 10 and dimer... [Link]

  • Royal Society of Chemistry. Supporting Information for an unspecified article. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy handout. [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • AIP Publishing. (1965). Analysis of the Proton NMR Spectrum of Toluene. [Link]

  • ResearchGate. (2007). Chemical structure of N-benzylpiperazine (BZP). [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • NIST. WebBook entry for Piperazine dihydrochloride. [Link]

  • YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • e-PG Pathshala. ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

Sources

Comparative

HPLC method development for (4-Benzylpiperazin-2-yl)methanol purity analysis

An in-depth evaluation of high-performance liquid chromatography (HPLC) method development for (4-Benzylpiperazin-2-yl)methanol , a critical intermediate and active pharmaceutical ingredient (API) framework. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of high-performance liquid chromatography (HPLC) method development for (4-Benzylpiperazin-2-yl)methanol , a critical intermediate and active pharmaceutical ingredient (API) framework. As a Senior Application Scientist, I have structured this guide to move beyond basic parameter listings, focusing instead on the thermodynamic and chemical causality behind column selection, mobile phase design, and peak shape optimization.

The Analytical Challenge: Piperazine Chemistry

(4-Benzylpiperazin-2-yl)methanol presents a unique triad of chromatographic challenges:

  • Basic Nitrogen Atoms: The piperazine ring contains secondary and tertiary amines with pKa values typically ranging from 8.5 to 9.0. At standard physiological or neutral pH, these amines are fully protonated.

  • Polarity vs. Hydrophobicity: The molecule possesses a highly polar hydroxymethyl group at position 2, driving early elution, paired with a hydrophobic benzyl group at position 4, which strongly interacts with reversed-phase (RP) carbon chains.

  • Synthesis Impurity Profile: Purity analysis must resolve the API from highly polar starting materials (e.g., piperazine-2-methanol) and highly hydrophobic alkylating agents or over-benzylated byproducts (e.g., 1,4-dibenzylpiperazin-2-yl)methanol).

When analyzing basic compounds on legacy silica-based columns, chromatographers frequently encounter severe peak tailing. This is caused by secondary ion-exchange interactions: residual silanols (Si-OH) on the silica surface (pKa ~3.5–4.5) ionize at mid-pH to form anionic sites (Si-O⁻), which strongly bind the positively charged piperazine nitrogens[1].

Stationary Phase Comparison: Overcoming Silanol Activity

To mitigate unwanted secondary interactions, modern column chemistries employ high-purity Type B silica and advanced bonding techniques. We evaluated three distinct stationary phases for the purity analysis of (4-Benzylpiperazin-2-yl)methanol.

  • Legacy C18 (Type A Silica, Non-Endcapped): Relies solely on hydrophobic interactions. The lack of end-capping leaves a high density of active silanols exposed.

  • Modern C18 (Type B Silica, Double End-Capped): Utilizes a secondary chemical reaction (typically with trimethylsilyl groups) to cap unreacted silanols, providing a steric shield that minimizes ion-exchange interactions[2].

  • Core-Shell Biphenyl: Offers alternative selectivity. The biphenyl phase provides standard hydrophobic retention combined with strong π-π interactions, which are highly selective for the benzyl ring of the target analyte[3].

Table 1: Quantitative Performance Comparison

Conditions: Isocratic elution (35% Acetonitrile / 65% 20 mM Ammonium Formate pH 3.0), Flow Rate 1.0 mL/min, UV Detection at 214 nm.

Column ChemistryEnd-CappingUSP Tailing (Tf)Theoretical Plates (N)Resolution (Rs) from Polar ImpurityOverall Suitability
Legacy C18 (5 µm) None2.853,2001.2Poor (Severe mass loss to tailing)
Modern C18 (3 µm) Double1.1514,5003.5Excellent (Robust standard method)
Core-Shell Biphenyl (2.7 µm) Proprietary1.0818,2004.8Optimal (Enhanced π-π selectivity)

Causality Insight: The Core-Shell Biphenyl column not only eliminates tailing due to its advanced base-deactivation but also provides superior resolution (Rs = 4.8). The π-π electron interactions between the stationary phase and the analyte's benzyl group offer orthogonal retention mechanisms compared to pure hydrophobic partitioning, pulling the API further away from early-eluting aliphatic impurities.

Mobile Phase & pH Strategy

Controlling the ionization state of both the analyte and the stationary phase is the most critical parameter in basic compound method development[4].

  • High pH Strategy (pH > 10.0): Deprotonates the piperazine amines, rendering the molecule neutral. While this yields excellent peak shape, it requires specialized hybrid-silica columns that resist dissolution at high pH.

  • Low pH Strategy (pH < 3.0) with Ammonium Buffers: Protonates the residual silanols (Si-OH), effectively neutralizing the stationary phase's ion-exchange capacity. Furthermore, the use of 10–20 mM ammonium salts is highly recommended; the ammonium ions actively compete with the basic piperazine for any remaining active sites, synergistically sharpening the peak[5].

Method Development Workflow

Piperazine_HPLC_Optimization Target Analyte: (4-Benzylpiperazin-2-yl)methanol Basic Amines (pKa ~8.5) Prob Challenge: Secondary Ion-Exchange with Residual Silanols Target->Prob Sol1 Strategy A: Mobile Phase Control Prob->Sol1 Sol2 Strategy B: Column Chemistry Prob->Sol2 pH_Low Low pH (pH < 3.0) Protonates Silanols (Si-OH) Eliminates Anionic Sites Sol1->pH_Low pH_High High pH (pH > 10.0) Deprotonates Amines Requires Hybrid Silica Sol1->pH_High Col_Endcap Double End-Capped C18 Steric Shielding of Silanols Sol2->Col_Endcap Col_Biphenyl Biphenyl Phase Enhanced π-π Retention Sol2->Col_Biphenyl Optimum Optimized Purity Method: Sharp Peaks (Tf < 1.2) Baseline Resolution pH_Low->Optimum pH_High->Optimum Col_Endcap->Optimum Col_Biphenyl->Optimum

Fig 1: Mechanistic workflow for overcoming basic amine tailing in piperazine HPLC method development.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST).

A. Reagent & Buffer Preparation
  • Mobile Phase A (20 mM Ammonium Formate, pH 3.0): Dissolve 1.26 g of LC-MS grade Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

B. Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).

  • Injection Volume: 2.0 µL.

  • Detection: PDA at 214 nm (captures aliphatic/piperazine absorbance) and 254 nm (specific to the benzyl ring).

C. Gradient Program

Designed to retain polar starting materials early, elute the API in the mid-range, and flush out highly hydrophobic over-alkylated impurities.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 5% → 60% B (Linear ramp for API elution)

  • 10.0 - 13.0 min: 60% → 95% B (Column wash for hydrophobic impurities)

  • 13.0 - 16.0 min: 5% B (Re-equilibration)

D. System Suitability Test (SST) Criteria

Before analyzing unknown purity samples, inject the API Reference Standard (0.1 mg/mL) in five replicates. The system is validated only if it meets the following parameters:

  • USP Tailing Factor (Tf): ≤ 1.5 (Confirms silanol activity is suppressed).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column bed integrity).

  • Injection Precision: %RSD of peak area ≤ 2.0% (Confirms autosampler and integration reliability).

  • Carryover: Blank injection immediately following the standard must show ≤ 0.05% of the API peak area.

References

  • Essential Guides to Method Development in Liquid Chromatography. Molnar-Institute.[Link]

  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.[Link]

  • HPLC Method Development and Validation - A General Concept. International Journal of Chemical and Physical Sciences (IJCPS).[Link]

  • Why Do Peaks Tail? ResearchGate (LC Troubleshooting).[Link]

  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Chromatography Online.[Link]

Sources

Validation

Validating stereochemical purity of (4-Benzylpiperazin-2-yl)methanol

The validation of stereochemical purity is a non-negotiable checkpoint in modern drug discovery. For chiral building blocks like (4-Benzylpiperazin-2-yl)methanol —a versatile scaffold frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of stereochemical purity is a non-negotiable checkpoint in modern drug discovery. For chiral building blocks like (4-Benzylpiperazin-2-yl)methanol —a versatile scaffold frequently utilized in the synthesis of CNS-active agents and targeted therapeutics—determining the enantiomeric excess (% ee) requires analytical rigor. Because the (R)- and (S)-enantiomers can exhibit drastically different pharmacological profiles and off-target toxicities, deploying the correct analytical methodology is critical.

As an application scientist, I frequently evaluate the trade-offs between legacy methods and emerging technologies. This guide objectively compares the three primary analytical methodologies for determining the stereochemical purity of (4-Benzylpiperazin-2-yl)methanol: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .

The Analytical Landscape: Selecting the Right Modality

(4-Benzylpiperazin-2-yl)methanol presents unique analytical challenges. It contains a basic secondary amine within the piperazine ring and a primary alcohol. The basic nitrogen is notoriously prone to secondary interactions with residual silanols on chromatographic stationary phases, which can lead to severe peak tailing and compromised resolution if the method is not carefully optimized.

Workflow A Chiral Analyte: (4-Benzylpiperazin-2-yl)methanol B Chromatographic Screening (HPLC vs. SFC) A->B Primary Analysis C Chiral SFC (High Throughput / Green) B->C Preferred D Chiral HPLC (High Resolution / Legacy) B->D Alternative E Orthogonal Validation (NMR Spectroscopy) C->E Structural Confirmation F Validated % ee C->F D->E Structural Confirmation D->F E->F

Analytical workflow for validating stereochemical purity of chiral piperazines.

Chiral HPLC: The Established Gold Standard

Chiral HPLC relies on the differential partitioning of enantiomers between a liquid mobile phase and a Chiral Stationary Phase (CSP), typically composed of derivatized polysaccharides (e.g., amylose or cellulose)[1]. While it offers exceptional resolution and is widely adopted in QA/QC environments, it suffers from long analysis times and high consumption of toxic organic solvents like hexane and isopropanol[2].

Chiral SFC: The High-Throughput Superior Alternative

Supercritical Fluid Chromatography (SFC) replaces the bulk of the liquid mobile phase with supercritical carbon dioxide (CO₂), supplemented with a polar organic modifier (like methanol)[3]. Because supercritical CO₂ has gas-like diffusivity and liquid-like density, SFC operates at 3 to 5 times the speed of HPLC with a fraction of the pressure drop[4]. For basic compounds like piperazines, SFC frequently yields superior enantioresolution and sharper peaks compared to normal-phase HPLC[5].

NMR Spectroscopy: The Orthogonal Validator

Direct NMR cannot distinguish enantiomers because their scalar couplings and chemical shifts are identical in an achiral environment. However, by reacting the analyte with a Chiral Derivatizing Agent (CDA) or introducing a Chiral Solvating Agent (CSA), the enantiomers are converted into transient or covalent diastereomers[6]. These diastereomers possess distinct anisotropic shielding environments, resulting in resolvable chemical shifts that allow for the calculation of diastereomeric excess (de), which correlates directly to ee.

Quantitative Comparison of Methodologies

To objectively evaluate these techniques, we must look at their operational metrics. The table below summarizes the performance data when analyzing chiral piperazine derivatives.

Performance MetricChiral HPLCChiral SFCNMR Spectroscopy (with CDA)
Separation Principle Thermodynamic partitioning (CSP)Thermodynamic partitioning (CSP)Diastereomeric conversion
Typical Analysis Time 15 – 45 minutes3 – 10 minutes1 – 2 hours (includes derivatization)
Solvent Consumption ~15–45 mL per run (Organic)~1–3 mL per run (Modifier)< 1 mL (Deuterated solvent)
Sensitivity (LOD) High (ng to µg range)High (ng to µg range)Moderate (mg range)
Peak Shape for Amines Prone to tailingExcellent (with basic additives)N/A (Spectral resolution)
Primary Utility Legacy validation, Prep-scaleHigh-throughput screeningAbsolute configuration assignment

The Logic of Chiral Recognition

In chromatographic methods, separation is driven by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The difference in the free energy (ΔΔG) of these complexes dictates the elution order and resolution.

Mechanism R (R)-Enantiomer CompR Transient Diastereomeric Complex R-CSP R->CompR S (S)-Enantiomer CompS Transient Diastereomeric Complex S-CSP S->CompS CSP Chiral Stationary Phase (Polysaccharide Backbone) CSP->CompR CSP->CompS DeltaG Thermodynamic Difference (ΔΔG ≠ 0) CompR->DeltaG CompS->DeltaG Res Chromatographic Resolution (Baseline Separation) DeltaG->Res

Thermodynamic mechanism of chiral recognition on polysaccharide stationary phases.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. You cannot accurately determine the ee of an enantioenriched sample without first proving that your system can resolve the racemate at baseline (Resolution,


).
Protocol A: High-Throughput Chiral SFC Analysis

This protocol utilizes SFC due to its superior efficiency and speed for basic amine compounds[1],[4].

1. Mobile Phase Preparation (Causality Check):

  • Action: Prepare a modifier solution of HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Causality: The basic piperazine nitrogen of (4-Benzylpiperazin-2-yl)methanol will interact strongly with unendcapped silanols on the CSP, causing peak tailing. DEA acts as a competing base, masking these active sites and ensuring sharp, symmetrical peaks[5].

2. System Suitability & Baseline Validation:

  • Action: Dissolve a racemic standard of (4-Benzylpiperazin-2-yl)methanol in methanol (1 mg/mL). Inject 5 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 40 °C.

  • Conditions: Isocratic flow of 80% CO₂ / 20% Modifier at 3.0 mL/min. Backpressure: 120 bar. UV Detection: 210 nm and 254 nm.

  • Validation: Confirm that the two enantiomer peaks elute with a resolution (

    
    ) greater than 1.5 and an area ratio of exactly 50:50 (± 1%). Do not proceed to the unknown sample until this is achieved.
    

3. Enantioenriched Sample Analysis:

  • Action: Inject the synthesized/purified enantioenriched sample under the exact same conditions.

  • Calculation: Integrate the peak areas. Calculate the enantiomeric excess using the formula:

    
    
    
Protocol B: Orthogonal Validation via NMR Derivatization

When chromatographic standards are unavailable, or absolute configuration must be confirmed, NMR with a Chiral Derivatizing Agent (CDA) is the method of choice[6].

1. Diastereomeric Derivatization:

  • Action: In a dry NMR tube, dissolve 10 mg of (4-Benzylpiperazin-2-yl)methanol in 0.5 mL of anhydrous CDCl₃. Add 2 equivalents of anhydrous pyridine, followed by 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl).

  • Causality: The MTPA-Cl reacts quantitatively with the primary alcohol (and potentially the secondary amine, depending on stoichiometry and steric hindrance) to form covalent diastereomers. The bulky phenyl and trifluoromethyl groups of the Mosher moiety create highly specific anisotropic shielding cones that differentially shield the protons/fluorines of the (R) and (S) piperazine cores.

2. Data Acquisition & Analysis:

  • Action: Acquire a ¹⁹F NMR spectrum (typically at 376 MHz or higher).

  • Causality: ¹⁹F NMR is vastly superior to ¹H NMR for this application because it covers a much wider chemical shift range and suffers from zero background interference (no overlapping signals from the piperazine core or solvent)[6].

  • Validation: The spectrum will display two distinct singlet peaks corresponding to the CF₃ groups of the two diastereomers. Integrate these singlets to determine the diastereomeric excess (% de), which directly reflects the % ee of the original sample.

Conclusion

While Chiral HPLC remains a reliable legacy technique, Chiral SFC is objectively the superior methodology for validating the stereochemical purity of basic chiral building blocks like (4-Benzylpiperazin-2-yl)methanol. SFC provides faster analysis times, sharper peak shapes (when properly modified with DEA), and drastically reduced environmental impact. However, robust scientific practice dictates that chromatographic data should be periodically orthogonally validated. Utilizing ¹⁹F NMR with Mosher's derivatization provides an irrefutable, self-validating structural confirmation of the enantiomeric excess.

References

  • Lynam, K. G., & Nicolas, E. C. "A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest." ResearchGate. Available at:[Link]

  • Chemical Society Reviews. "Advances in chiral analysis: from classical methods to emerging technologies." RSC Publishing. Available at:[Link]

  • MDPI. "Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development." Molecules. Available at:[Link]

  • Berger, T. A. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." ResearchGate. Available at:[Link]

  • Wenzel, T. J., & Wilcox, J. D. "NMR determination of enantiomeric excess." ResearchGate. Available at:[Link]

Sources

Validation

Reference standards for (4-Benzylpiperazin-2-yl)methanol dihydrochloride

As a Senior Application Scientist, I approach the selection of chemical reference standards not merely as a procurement task, but as a foundational variable that dictates the integrity of downstream analytical and biolog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of chemical reference standards not merely as a procurement task, but as a foundational variable that dictates the integrity of downstream analytical and biological data. The piperazine ring is a privileged scaffold in medicinal chemistry, and its functionalized derivatives are critical to both solid-phase peptide synthesis (SPPS) and drug discovery.

This guide provides an objective, data-driven comparison of (4-Benzylpiperazin-2-yl)methanol dihydrochloride against its structural alternatives, detailing the causality behind its superior performance as a reference standard and providing self-validating protocols for its application.

Structural & Physicochemical Comparison

When selecting a reference standard for assay calibration or synthetic benchmarking, researchers typically evaluate the target compound against its free base form and its multi-substituted derivatives. Below is a quantitative and qualitative comparison of (4-Benzylpiperazin-2-yl)methanol dihydrochloride against two primary alternatives 12.

Property(4-Benzylpiperazin-2-yl)methanol 2HCl (Target)(4-Benzylpiperazin-2-yl)methanol (Free Base)(1,4-Dibenzylpiperazin-2-yl)methanol 2HCl
CAS Number 1860012-50-5 (for 2S isomer)85817-34-1116163-31-6
Molecular Weight 279.21 g/mol 206.28 g/mol 385.33 g/mol
Aqueous Solubility Excellent (Fully Ionized)Poor (Neutral pH instability)Moderate (High Lipophilicity)
Steric Hindrance Low (Secondary amine at N1)LowHigh (Tertiary amines at N1, N4)
Primary Application Reference Standard, BioassaysBulk Organic SynthesisSpecialized SPPS Precursor
Shelf Stability High (Protects against oxidation)Low (Prone to atmospheric degradation)High

Mechanistic Causality: The Dihydrochloride Advantage

The selection of the dihydrochloride salt over the free base is driven by fundamental thermodynamics and solvation chemistry. The free base form (CAS 85817-34-1) lacks the necessary polarity for rapid dissolution in physiological media. This often forces researchers to use DMSO as a co-solvent, which can introduce cytotoxic artifacts in cellular assays and skew minimum inhibitory concentration (MIC) readings [[2]]().

By converting the piperazine nitrogens to their conjugate acids (the dihydrochloride form), the crystal lattice energy is stabilized and the polar surface area is drastically increased. This ensures rapid, complete aqueous solvation and protects the electron-rich amine centers from atmospheric oxidation, making it the superior choice for a long-term reference standard 1.

Workflow showing physicochemical advantages of the dihydrochloride salt for reference standards.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilizing this reference standard must be designed as a self-validating system. This means the assay autonomously proves its own accuracy through internal controls.

Protocol A: Quantitative Solubility and Stability Profiling (HPLC-UV)

This protocol verifies the shelf-life and solution stability of the dihydrochloride standard.

  • Preparation: Dissolve 1.0 mg of (4-Benzylpiperazin-2-yl)methanol dihydrochloride in 1.0 mL of HPLC-grade water. Causality: The dihydrochloride salt ensures complete ionization, preventing micelle formation or precipitation.

  • Internal Standard Addition: Spike the solution with 10 µg/mL of caffeine. Causality: Caffeine acts as a highly stable, UV-active reference point that does not interact with the piperazine derivative.

  • Incubation & Sampling: Aliquot samples at 0, 24, 48, and 72 hours (stored at both 2-8°C and 37°C).

  • Chromatography: Run on a C18 reverse-phase column using a gradient of 5-95% Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA maintains the protonated state of the piperazine ring during the run, ensuring sharp, symmetrical peak shapes.

  • Self-Validation Mechanism: Calculate the Analyte/Internal Standard peak area ratio. If the absolute peak area of caffeine drops, it indicates a mechanical injection error (invalidating the run). If only the analyte ratio drops, it autonomously confirms true chemical degradation of the standard.

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Because piperazine derivatives exhibit notable antimicrobial properties, this compound is frequently used as a baseline standard in pathogen assays [[2]]().

  • Broth Microdilution: Prepare a 2-fold serial dilution of the compound (from 256 µg/mL to 0.5 µg/mL) in Mueller-Hinton broth. Causality: This establishes a precise dose-response gradient to determine the MIC.

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus,

    
     CFU/mL) to each well.
    
  • Self-Validation Mechanism (Controls): Include a Growth Control (broth + bacteria, no compound) and a Sterility Control (broth only). The assay validates itself only if the Growth Control shows measurable turbidity (proving strain viability) and the Sterility Control remains optically clear (proving the absence of environmental contamination).

Pharmacological & Synthetic Pathways

Beyond its use as an analytical standard, the structural geometry of (4-Benzylpiperazin-2-yl)methanol dihydrochloride allows it to act as a dual-purpose molecule. The hydroxymethyl group at the 2-position serves as an excellent nucleophile for further functionalization in SPPS, while the benzylated piperazine core is a recognized pharmacophore for modulating neurotransmitter receptors and inhibiting bacterial enzymes [[1]]().

Mechanistic pathways of (4-Benzylpiperazin-2-yl)methanol dihydrochloride in research.

Safety & Handling Parameters

Regardless of the salt form, piperazine derivatives require stringent laboratory safety protocols. The compound is classified under GHS as toxic if swallowed (Category 3/4) and is a known irritant to the skin, eyes, and respiratory tract 3.

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood to prevent the inhalation of aerosolized dust 4.

  • Storage: To maintain its integrity as a reference standard, store the dihydrochloride salt in a tightly sealed container at 2-8°C, protected from direct light and moisture 5.

References

Sources

Comparative

Comprehensive Comparison Guide: Elemental Analysis Data for (4-Benzylpiperazin-2-yl)methanol dihydrochloride

Executive Summary (4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5 for the 2S-enantiomer; 2306249-22-7 for the R-enantiomer) is a highly versatile piperazine-derived building block utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5 for the 2S-enantiomer; 2306249-22-7 for the R-enantiomer) is a highly versatile piperazine-derived building block utilized in the synthesis of CNS-active therapeutics and advanced pharmaceutical intermediates [1].

For researchers and drug development professionals, verifying the exact salt stoichiometry (dihydrochloride vs. monohydrochloride or free base) is a critical quality attribute. The salt form directly dictates the compound's aqueous solubility, hygroscopicity, and performance in downstream coupling reactions. This guide objectively compares the theoretical and experimental elemental profiles of these structural alternatives and evaluates the analytical methodologies required to validate them, ensuring compliance with stringent pharmaceutical standards like ICH Q3D [2].

Part 1: Structural Alternatives & Stoichiometric Comparison

The presence of two basic nitrogen atoms within the piperazine ring allows (4-Benzylpiperazin-2-yl)methanol to exist in multiple protonation states. Elemental Analysis (EA) provides the empirical data required to definitively differentiate the dihydrochloride product from its structural alternatives.

A deviation of >0.4% in experimental Carbon or Nitrogen values typically indicates incomplete salt formation, the presence of the monohydrochloride species, or residual organic solvents. Furthermore, the exact Chloride content is the definitive marker of the product's performance grade.

Table 1: Theoretical Elemental Composition Comparison

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, O=15.999, Cl=35 .45.

Compound FormMolecular FormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)% Chloride (Cl)
Free Base C₁₂H₁₈N₂O206.2869.87%8.79%13.58%7.76%0.00%
Monohydrochloride C₁₂H₁₉ClN₂O242.7559.37%7.89%11.54%6.59%14.60%
Dihydrochloride (Target) C₁₂H₂₀Cl₂N₂O279.2151.62%7.22%10.03%5.73%25.39%

Performance Insight: If a batch of (4-Benzylpiperazin-2-yl)methanol dihydrochloride yields an experimental chloride content of ~20%, it is not a novel polymorph; it is a stoichiometric mixture of mono- and di-salts. This will cause unpredictable pH shifts during aqueous formulation and variable yields in base-catalyzed substitution reactions.

Part 2: Comparison of Analytical Methodologies

To achieve a self-validating elemental profile, no single analytical technique is sufficient. A robust quality control workflow requires orthogonal methods to quantify bulk organics, counterions, and trace impurities.

Table 2: Analytical Alternatives for Elemental Profiling
Analytical TechniqueTarget AnalytesSensitivity RangePrimary Function in QCLimitations
CHNS/O Flash Combustion C, H, N, S, O0.1% – 100%Validates empirical formula and bulk organic purity [3].Cannot differentiate between organic and inorganic halogens.
Ion Chromatography (IC) Cl⁻, Br⁻, SO₄²⁻1 ppm – 100%Confirms exact counterion stoichiometry (25.39% Cl⁻).Requires complete aqueous dissolution of the sample.
ICP-MS (ICH Q3D) Trace Metals (As, Pb, Cd, Hg)ppt – ppmEnsures regulatory safety compliance for heavy metals [2].Matrix interference requires aggressive microwave digestion.

Part 3: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I mandate that every protocol must include internal validation steps to establish causality between the instrument's output and the sample's true nature.

Protocol 1: CHNS/O Determination via Flash Combustion (Modified Dumas Method)

Purpose: To verify the C, H, and N mass fractions against the theoretical dihydrochloride values.

  • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of (4-Benzylpiperazin-2-yl)methanol dihydrochloride into a high-purity tin capsule using a microbalance (resolution: 1 µg).

  • Combustion: Seal the capsule and load it into the autosampler of a CHNS analyzer (e.g., Thermo Fisher FlashSmart). Combust the sample at 1,000°C under a dynamic pulse of high-purity O₂ (25 kPa) [3].

  • Reduction & Separation: Pass the resulting combustion gases (CO₂, H₂O, NOₓ) through a copper reduction column at 650°C to quantitatively convert NOₓ species to N₂ gas. Separate the gases via a specialized GC column.

  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD).

  • Self-Validation Step: Run Sulfanilamide as a daily calibration standard. The batch is only validated if the standard's experimental values fall within ±0.3% of its known theoretical values. For the target compound, acceptable limits are C: 51.62% ± 0.4%, H: 7.22% ± 0.4%, N: 10.03% ± 0.4% .

Protocol 2: Chloride Counterion Quantification via Ion Chromatography (IC)

Purpose: To explicitly confirm the 2:1 HCl to Free Base stoichiometric ratio.

  • Extraction: Dissolve exactly 10.0 mg of the sample in 100 mL of ultra-pure deionized water (18.2 MΩ·cm) to completely dissociate the chloride ions.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any insoluble particulate matter.

  • Chromatography: Inject 25 µL of the filtrate into an IC system equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS11) and a suppressed conductivity detector.

  • Elution: Utilize an isocratic potassium hydroxide (KOH) eluent (15 mM) at a flow rate of 1.0 mL/min.

  • Self-Validation Step: Compare the integrated chloride peak area against a 5-point calibration curve generated from NIST-traceable NaCl standards. The target recovery for the dihydrochloride form must strictly fall between 24.89% and 25.89% .

Protocol 3: Trace Elemental Impurity Profiling via ICP-MS

Purpose: To ensure the absence of toxic metal catalysts (e.g., Palladium from prior reduction steps) per ICH Q3D guidelines.

  • Digestion: Transfer 100 mg of the sample into a PTFE vessel. Add 5 mL of concentrated, trace-metal grade HNO₃ and 1 mL of H₂O₂. Perform closed-vessel microwave digestion at 200°C for 20 minutes.

  • Dilution: Dilute the digestate to a final volume of 50 mL with ultra-pure water.

  • Analysis: Analyze the solution using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) operating in collision cell mode (He gas) to eliminate polyatomic interferences.

  • Self-Validation Step: Perform pre-digestion matrix spikes with Class 1 (As, Cd, Hg, Pb) and Class 2A (Pd, Pt) elements. Spike recoveries must fall between 70% and 150% of the Permitted Daily Exposure (PDE) limits to validate the absence of matrix suppression [2].

Part 4: Analytical Workflow Visualization

The following diagram illustrates the orthogonal decision-tree required to comprehensively validate the elemental profile of the compound.

ElementalAnalysisWorkflow Sample Sample Batch: (4-Benzylpiperazin-2-yl)methanol dihydrochloride Split Aliquot Distribution & Sample Preparation Sample->Split CHNS CHNS/O Analyzer (Flash Combustion) Split->CHNS IC Ion Chromatography (Aqueous Extraction) Split->IC ICP ICP-MS (Microwave Digestion) Split->ICP Data1 Bulk Organics C: 51.6%, N: 10.0% CHNS->Data1 Data2 Counterion Cl⁻: 25.39% IC->Data2 Data3 Trace Metals < PDE Limits ICP->Data3 Validation Stoichiometric & Purity Validation Data1->Validation Data2->Validation Data3->Validation Release QA Batch Release Confirmed Dihydrochloride Validation->Release

Elemental profiling workflow for validating (4-Benzylpiperazin-2-yl)methanol dihydrochloride.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q3D Elemental Impurities - Guidance for Industry." Accessed March 10, 2026.[Link]

Validation

X-ray crystallography data for (4-Benzylpiperazin-2-yl)methanol salts

Title: A Comprehensive Comparison Guide: X-Ray Crystallography and Salt Forms of (4-Benzylpiperazin-2-yl)methanol Introduction (4-Benzylpiperazin-2-yl)methanol is a critical chiral building block utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Comparison Guide: X-Ray Crystallography and Salt Forms of (4-Benzylpiperazin-2-yl)methanol

Introduction (4-Benzylpiperazin-2-yl)methanol is a critical chiral building block utilized extensively in the design of complex therapeutic agents, including1[1] and2[2]. The absolute stereochemistry at the C2 position—typically the (2S) configuration—dictates the spatial trajectory of the hydroxymethyl group. This orientation is paramount for establishing high-affinity hydrogen-bonding interactions within target receptor pockets, as detailed in the structural profile of 3[3]. While techniques like chiral HPLC and optical rotation provide preliminary stereochemical data, single-crystal X-ray diffraction (SCXRD) remains the definitive, self-validating standard for absolute structural elucidation[3].

The Causality of Salt Selection in Crystallography

A major bottleneck in the crystallographic analysis of piperazine derivatives is their physical state. The free base form of (4-benzylpiperazin-2-yl)methanol (CAS: 85817-34-1) typically presents as a viscous oil or a highly flexible, low-melting solid. This conformational flexibility prevents the highly ordered molecular packing required for crystal lattice formation.

To overcome this, researchers must strategically convert the free base into a salt. The dihydrochloride salt (CAS: 1860012-50-5) is the optimal choice for structural elucidation[3]. The causality behind this choice is twofold:

  • Conformational Rigidification: Protonation of both the N1 and N4 piperazine nitrogens forces the ring into a stable chair conformation, pushing the C2-hydroxymethyl group into an equatorial position to minimize 1,3-diaxial steric strain.

  • Supramolecular Networking: The chloride counterions act as multi-directional hydrogen-bond acceptors. They bridge the protonated amines (N-H···Cl) and the primary hydroxyl group (O-H···Cl), locking the asymmetric unit into a robust 3D lattice.

Table 1: Physicochemical Comparison of (4-Benzylpiperazin-2-yl)methanol Forms

PropertyFree BaseDihydrochloride Salt1,4-Dibenzyl Dihydrochloride Analog
CAS Number 85817-34-11860012-50-5116163-31-6
Physical State Viscous Oil / Low-melting solidCrystalline SolidCrystalline Solid
Aqueous Solubility Low (Requires organic solvents)High (Enhanced by ionic nature)Moderate (Steric bulk of two benzyls)
Crystallizability Poor (High conformational flexibility)Excellent (Rigidified by protonation)Good
Primary Utility Direct downstream coupling reactionsDefinitive structural analysis (SCXRD)Lipophilic structural analog studies

Experimental Workflow: Crystal Growth Protocol

To generate a self-validating system, the following protocol couples chemical conversion with orthogonal physical observations (solubility shifts and geometric crystal habit).

Step 1: Dihydrochloride Salt Formation

  • Procedure: Dissolve 1.0 equivalent of (4-benzylpiperazin-2-yl)methanol free base in anhydrous methanol. Cool the solution to 0 °C. Slowly add 2.2 equivalents of anhydrous ethereal HCl (2.0 M) dropwise under continuous stirring.

  • Causality: The low temperature suppresses unwanted side reactions (e.g., etherification of the primary alcohol). The slight excess of HCl ensures complete protonation of both basic nitrogen centers, which is visually validated by the solution becoming highly polar and primed for precipitation.

Step 2: Precipitation and Isolation

  • Procedure: Allow the mixture to warm to room temperature. Introduce cold diethyl ether (antisolvent) until the solution turns cloudy. Stir for 30 minutes to allow complete precipitation. Filter the white solid and dry under a high vacuum.

  • Causality: The dramatic shift in the solvent's dielectric constant forces the ionic dihydrochloride salt out of solution, separating it from unreacted organic impurities and validating the success of the salt formation.

Step 3: Vapor Diffusion Crystallization

  • Procedure: Dissolve 50 mg of the pure dihydrochloride salt in a minimum volume of methanol (approx. 0.5 mL) inside a small inner vial. Place this unsealed vial into a larger outer vial containing 3 mL of ethyl acetate. Seal the outer vial tightly and leave it undisturbed at room temperature for 3–5 days.

  • Causality: Ethyl acetate slowly vaporizes and diffuses into the methanol solution. This gradual reduction in solvent polarity gently forces the molecules to nucleate and grow into highly ordered, faceted single crystals. The appearance of sharp, geometric edges (rather than amorphous powder) self-validates the purity and lattice integrity required for SCXRD.

G A Free Base Synthesis Viscous Oil B Salt Formation (HCl in Methanol) A->B C Dihydrochloride Salt Enhanced Rigidity B->C D Vapor Diffusion Crystallization C->D E Single Crystal X-Ray Diffraction D->E F Absolute Configuration (2S) Confirmed E->F

Workflow for the crystallization and X-ray diffraction analysis of piperazine salts.

X-Ray Crystallographic Data Analysis

Once diffraction data is collected, the structural parameters objectively confirm the performance of the crystallization strategy. Comparing the dihydrochloride salt of (4-benzylpiperazin-2-yl)methanol to its 1,4-dibenzyl analog reveals how steric bulk influences crystal packing, as noted in analog comparisons for 4[4].

For the mono-benzyl derivative, the lack of a second bulky benzyl group allows for a tighter unit cell and more extensive intermolecular hydrogen bonding. The Flack parameter—a critical metric in chiral crystallography—must be near zero (~0.01) to definitively confirm the (2S) configuration[3].

Table 2: Comparative Crystallographic Data Parameters (Representative)

Parameter(2S)-4-Benzylpiperazin-2-yl)methanol Dihydrochloride1,4-Dibenzylpiperazin-2-yl)methanol Dihydrochloride
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁ (Chiral, non-centrosymmetric)P2₁ (Chiral, non-centrosymmetric)
Molecular Conformation Chair (Equatorial -CH₂OH)Chair (Equatorial -CH₂OH)
Hydrogen Bonding Network Extensive 3D network (N-H···Cl, O-H···Cl)Moderate (Sterically shielded by N1-benzyl)
R-factor (R1) < 0.05 (Indicates high resolution/purity)~ 0.06
Flack Parameter ~ 0.01 (Definitive 2S confirmation)~ 0.02 (Definitive 2S confirmation)

Strategic Implications for Drug Development

For drug development professionals, the rigorous structural validation of (4-benzylpiperazin-2-yl)methanol is not merely an academic exercise. When this building block is incorporated into larger pharmacophores—such as 5[5] or indole derivatives[2]—the exact spatial projection of the hydroxymethyl group dictates the molecule's ability to engage with kinase hinge regions or allosteric pockets. Relying on unverified free-base intermediates can lead to stereochemical drift during multi-step syntheses. By utilizing the dihydrochloride salt and validating it via SCXRD, chemists establish a trustworthy, self-validating foundation for structure-based drug design (SBDD).

References

  • WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors Source: Google Patents URL
  • US20080096877A1 - Indole compound Source: Google Patents URL
  • US20090227560A1 - Substituted imidazole compound and use thereof Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (4-Benzylpiperazin-2-yl)methanol dihydrochloride

Executive Summary (4-Benzylpiperazin-2-yl)methanol dihydrochloride is a highly valuable piperazine derivative utilized extensively in drug development and synthetic chemistry. However, its formulation as a dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a highly valuable piperazine derivative utilized extensively in drug development and synthetic chemistry. However, its formulation as a dihydrochloride salt introduces specific operational hazards—namely, its potential to act as a respiratory irritant and its classification as a halogenated compound for waste management. This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and EPA/RCRA-compliant disposal of this chemical.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. The presence of two hydrochloride equivalents significantly increases the compound's aqueous solubility but also dictates its downstream environmental fate.

Table 1: Quantitative Data & Chemical Identifiers

PropertyValue
Chemical Name (4-Benzylpiperazin-2-yl)methanol dihydrochloride
CAS Number 1860012-50-5
Molecular Formula C12H20Cl2N2O
Molecular Weight 279.21 g/mol
Physical State Solid (Powder/Crystals)
Purity ≥ 97%
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled)
Storage Conditions Inert atmosphere, Room Temperature

Data sourced from 1[1] and 2[2].

Mechanistic Rationale for Handling (Causality)

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality rather than rote memorization.

  • The Dust Hazard: Piperazine derivatives are known respiratory sensitizers[3]. The dihydrochloride salt is typically supplied as a fine powder that easily aerosolizes. Inhalation of these particulates can cause immediate respiratory tract irritation (H332). Therefore, handling must strictly occur under negative pressure (e.g., a certified chemical fume hood) to prevent aerosol exposure[4].

  • The Halogenation Factor: The molecular formula (C12H20Cl2N2O) reveals two moles of chloride per mole of the active compound[1]. If disposed of in standard non-halogenated waste streams and subsequently incinerated, the chloride ions can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or release corrosive hydrogen chloride (HCl) gas[5]. Thus, segregating this compound into a halogenated waste stream is a non-negotiable regulatory requirement.

Spill Response & Containment Workflow

In the event of a spill, immediate and methodical action is required to prevent environmental discharge and personnel exposure. Discharge of this product into the environment or sewer systems must be strictly avoided[4].

Step-by-Step Spill Protocol
  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone. Ensure the fume hood sash is lowered to maximize face velocity[6].

  • Don Appropriate PPE: Upgrade personal protective equipment to include a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure, alongside double nitrile gloves and splash goggles[6].

  • Assess the Physical State:

    • For Solid Spills: Do not dry sweep, as this generates hazardous aerosols. Use a HEPA-filtered vacuum dedicated to chemical spills, or employ a wet-wipe method using absorbent pads lightly dampened with water or ethanol[6].

    • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Avoid using combustible absorbents like sawdust[7].

  • Collection: Carefully scoop the absorbed mixture or used wipes using non-sparking tools and place them into a high-density polyethylene (HDPE) hazardous waste container[6].

  • Self-Validating Decontamination Step: After the primary cleanup, swab the affected surface with a damp pH indicator strip. Because the dihydrochloride salt forms an acidic solution, a neutral pH reading (pH ~7) on the swab confirms the complete removal of the chemical residue.

Proper Disposal Procedures (RCRA Compliance)

Follow this protocol to ensure compliance with EPA and local regulations:

Step-by-Step Disposal Protocol
  • Waste Segregation: Place all solid waste, contaminated packaging, and absorbed spill materials into a designated Halogenated Organic Waste container. Do not mix with non-halogenated solvents to prevent exceeding EPA limits for chloride content in standard waste[5].

  • Containerization: Use only UN-approved, chemically compatible containers (e.g., HDPE). Ensure the container is tightly sealed when not actively receiving waste[6].

  • Labeling: Affix a compliant Hazardous Waste label immediately. The label must explicitly state:

    • Chemical Name: (4-Benzylpiperazin-2-yl)methanol dihydrochloride

    • Hazards: Toxic/Irritant, Halogenated

    • Accumulation Start Date

  • Self-Validating Manifest Step: Before transferring the container to the central accumulation area, verify that the waste manifest explicitly notes the presence of chloride ions. This ensures the receiving facility routes the waste to a high-temperature incinerator equipped with acid-gas scrubbers[8], preventing regulatory rejection and environmental contamination.

Process Visualization

The following diagram illustrates the logical decision-making process for the containment and disposal of this piperazine derivative.

DisposalWorkflow A Waste Generation: (4-Benzylpiperazin-2-yl)methanol 2HCl B Assess Physical State A->B C Solid Waste (Powder/Crystals) B->C Dry D Liquid Waste (Aqueous/Organic Solution) B->D Dissolved E Wet-Wipe / HEPA Vacuum (Avoid Aerosolization) C->E F Absorb with Inert Material (Sand/Vermiculite) D->F G Segregate into Halogenated Waste Stream E->G F->G H EPA/RCRA Compliant High-Temp Incineration G->H Contains Cl-

Caption: Workflow for the containment and disposal of halogenated piperazine derivative waste.

References

Sources

Handling

Personal protective equipment for handling (4-Benzylpiperazin-2-yl)methanol dihydrochloride

Operational Safety and Handling Guide: (4-Benzylpiperazin-2-yl)methanol Dihydrochloride As a Senior Application Scientist, I frequently consult on the safe integration of novel chemical building blocks into drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (4-Benzylpiperazin-2-yl)methanol Dihydrochloride

As a Senior Application Scientist, I frequently consult on the safe integration of novel chemical building blocks into drug discovery workflows. (4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5) is a highly versatile piperazine derivative used extensively in medicinal chemistry[1]. While the dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free-base counterpart[1], it introduces specific physical and toxicological hazards that must be rigorously managed.

This guide provides a self-validating system of protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that laboratory personnel are protected from acute and chronic exposures.

Hazard Profile & Physicochemical Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The parent piperazine ring acts as a strong base and is a known respiratory and dermal sensitizer[2]. The addition of the benzyl group increases the molecule's lipophilicity, which can facilitate rapid dermal absorption if the powder dissolves in sweat on unprotected skin. Furthermore, the dihydrochloride salt manifests as a fine crystalline powder that is highly susceptible to aerosolization, creating a severe inhalation risk[3].

Table 1: Hazard Profile and Operational Implications

Property / Hazard Value / GHS Classification Operational Implication
CAS Number 1860012-50-5 Unique identifier for precise SDS retrieval and inventory tracking.
Physical State Solid (Crystalline Powder) High risk of aerosolization; requires draft-free weighing techniques.
Acute Toxicity (Oral) Category 3/4 (H301/H302) Strict prohibition of eating/drinking in the lab; requires face protection[3].
Skin/Eye Irritation Category 2/2A (H315/H319) Mandates the use of nitrile gloves and ANSI Z87.1 splash goggles[2].

| Respiratory Irritation | Category 3 (H335) | Must be handled exclusively within a certified chemical fume hood[3]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The selection must be dictated by the specific physical state (dust) and toxicological hazards of the dihydrochloride salt[4].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. Causality: Standard safety glasses with side shields are insufficient because fine, airborne dust can easily bypass the shields and dissolve in the tear film, causing severe eye irritation (H319)[4],[3].

  • Hand Protection: Wear disposable nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent chemical resistance to amine derivatives. Expert Insight: Double-gloving is highly recommended. If the outer glove becomes contaminated with the fine powder, it can be safely doffed without exposing the skin during the transfer process[5].

  • Body Protection: A knee-length, flame-resistant laboratory coat, fully buttoned, with cuffs tucked securely into the gloves. This prevents microscopic dust from settling on personal clothing and being transported outside the laboratory[2].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable, or if a spill occurs outside of containment, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the sensitizing dust (H335)[2],[6].

Operational Workflow & Handling Protocol

The primary objective during the handling of any dihydrochloride salt is the absolute minimization of dust generation.

Protocol: Draft-Free Weighing and Transfer

  • Fume Hood Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Remove unnecessary equipment to prevent turbulent airflow that could scatter the powder[5].

  • Static Mitigation: Dihydrochloride salts frequently exhibit static cling, causing the powder to "jump" from the spatula. Wipe the exterior of the reagent bottle and the metal weighing spatula with an anti-static cloth. Use an anti-static polymeric weighing boat.

  • Dispensing: Open the container only inside the fume hood. Carefully dispense the required mass. Causality Rule: Never drop the powder from a height. Lower the spatula directly to the surface of the weighing boat to minimize the kinetic energy that disperses fine particulates into the air.

  • Solvent Transfer: If preparing a stock solution, add the solvent directly to the weighing boat, or transfer the powder to a pre-tared vial before adding the solvent. Cap the vial immediately to seal the hazard.

  • Immediate Decontamination: Wipe the balance and surrounding hood area with a damp paper towel (using water or 70% ethanol) to capture any microscopic dust. Dry sweeping is strictly prohibited[6].

Spill Response & Decontamination Plan

A spill of a toxic, irritating powder requires immediate, methodical action to prevent aerosolization and subsequent inhalation exposure.

Protocol: Emergency Spill Response

  • Isolate: Evacuate personnel from the immediate vicinity and alert the laboratory manager[6].

  • Containment (Wet Method): Do NOT use a brush or broom. Gently cover the spilled powder with absorbent laboratory pads. Slowly pour water or a 70% ethanol solution over the pads to dampen the powder, effectively suppressing all dust generation[6].

  • Collection: Use a non-sparking scoop or a piece of rigid cardboard to collect the wet slurry. Place the material into a wide-mouth, sealable hazardous waste container[6].

  • Surface Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a thorough water rinse.

Waste Disposal & Logistical Plan

Improper disposal can lead to dangerous cross-reactions and environmental contamination.

  • Segregation: Keep piperazine dihydrochloride waste strictly separated from strong oxidizing agents (e.g., perchlorates, nitrates, halogens), as violent exothermic reactions can occur[6].

  • Labeling: Label waste containers clearly as "Toxic Solid, Organic, N.O.S. (Piperazine derivative) - Contains Halogens"[7].

  • Storage: Store the primary reagent in a tightly closed container in a cool, dry, well-ventilated area, protected from moisture and light[2].

Process Visualization

G Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Weighing Protocol Use Anti-Static Boat Start->Weighing Transfer 3. Solvent Transfer Minimize Aerosolization Weighing->Transfer Spill Spill Detected? Transfer->Spill Evacuate Evacuate Area & Don Respirator Spill->Evacuate Yes Success 4. Operation Complete Doff PPE & Wash Hands Spill->Success No WetWipe Wet Wipe Protocol (No Dry Sweeping) Evacuate->WetWipe Waste Hazardous Waste Disposal WetWipe->Waste Waste->Success

Operational workflow and emergency spill response for handling piperazine dihydrochloride salts.

References

  • [4] Working with Chemicals - Prudent Practices in the Laboratory, NCBI Bookshelf.[Link]

  • [5] 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories, Occupational Safety and Health Administration.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.